6,7-dimethoxy-1H-quinazolin-4-one
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-72-4 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one from Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry, starting from derivatives of anthranilic acid. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and a relevant biological signaling pathway to support drug discovery and development efforts.
Introduction
Quinazolinone derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] Specifically, the 6,7-dimethoxy substituted quinazolinone ring system is a key component in several potent inhibitors of crucial signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and the c-Met receptor.[1][2][3] This guide focuses on the Niementowski reaction, a classical and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[4]
Synthetic Pathway and Mechanism
The primary route for the synthesis of this compound is the Niementowski reaction, which involves the thermal condensation of an appropriately substituted anthranilic acid with formamide.[1][5] The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.
A highly efficient, one-pot variation of this synthesis starts from a 2-nitrobenzoic acid derivative. In this approach, the nitro group is reduced in situ to an amino group, which then reacts with formamide to form the quinazolinone.[6]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound.
Protocol 1: One-Pot Reductive Cyclization from 2-Nitro-4,5-dimethoxybenzoic Acid
This protocol is adapted from a highly efficient method described by Negrete et al.[6]
Materials:
-
2-Nitro-4,5-dimethoxybenzoic acid
-
Formamide
-
Indium(III) acetate (or other In(III) or Bi(III) salts)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
A mixture of 2-nitro-4,5-dimethoxybenzoic acid (1.0 mmol) and indium(III) acetate (0.05 mmol) in formamide (3.0 mL) is placed in a reaction vessel.
-
The mixture is heated to 160°C and stirred for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to afford 6,7-dimethoxy-4(3H)-quinazolinone.
Protocol 2: Classical Niementowski Reaction (General Procedure)
This protocol is based on the general conditions for the Niementowski reaction.[5]
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamide
Procedure:
-
A mixture of 4,5-dimethoxyanthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.[5]
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and left for 6-8 hours.
-
The precipitated crystals are collected by filtration, dried, and can be recrystallized from water or ethanol.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound based on the literature.[6]
| Parameter | Value | Reference |
| Yield | 78% | [6] |
| Melting Point | 262 °C | [6] |
| Appearance | Crystalline solid | [6] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [7] |
| Molecular Weight | 206.20 g/mol | [8] |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.19 (br s, 1H), 7.98 (s, 1H), 7.44 (s, 1H), 7.13 (s, 1H), 3.90 (s, 3H), 3.86 (s, 3H) | [6] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 159.9, 154.3, 148.4, 144.7, 143.7, 115.5, 107.9, 104.8, 55.9, 55.6 | [6] |
| IR (ν_max, cm⁻¹) | 2922, 1674, 1615 | [6] |
Biological Context: Inhibition of Receptor Tyrosine Kinase Signaling
Derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and c-Met, which are key drivers in many cancers.[3] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
The diagram below illustrates a simplified signaling pathway and the point of inhibition by quinazolinone-based drugs.
Caption: Inhibition of RTK signaling by quinazolinone derivatives.
Conclusion
The synthesis of this compound from anthranilic acid derivatives via the Niementowski reaction is a robust and efficient method for obtaining this key pharmacological scaffold. The one-pot reductive cyclization from a nitro-precursor offers a particularly effective route with high yields. The established biological significance of this quinazolinone core as a potent kinase inhibitor underscores its importance in the ongoing development of targeted cancer therapies. This guide provides the necessary technical details to support researchers in the synthesis and further investigation of this valuable compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. generis-publishing.com [generis-publishing.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6,7-dimethoxy-1H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological significance.
Core Physicochemical Properties
This compound, a member of the quinazoline family, possesses a unique molecular structure that underpins its chemical behavior and biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Melting Point | 284-286 °C, 298 °C, 309-311°C | [2][3] |
| Boiling Point | 374.1 ± 52.0 °C (Predicted) | [3] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Moderately soluble in polar solvents like water and alcohol.[4] Good solubility is expected in organic solvents such as DMSO and ethanol.[5] Quantitative experimental data is not readily available. | |
| pKa | Experimental data not readily available. | |
| logP | A computed XLogP3 value of 0.6 is available.[1] Experimental data not readily available. | |
| Appearance | White to off-white or cream to brown crystalline powder.[6] | |
| CAS Number | 13794-72-4 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A commonly cited protocol involves the reaction of methyl 4,5-dimethoxyanthranilate with formamide or by a more intricate process involving phosphorous oxychloride.
Synthesis from Methyl 4,5-dimethoxyanthranilate
A widely utilized method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone involves the following steps:
-
Reaction Setup: A solution of methyl 4,5-dimethoxyanthranilate is prepared in dimethylformamide.
-
Addition of Reagent: Phosphorous oxychloride is added dropwise to the cooled solution.
-
Precipitation: The resulting suspension is allowed to warm to room temperature, leading to the precipitation of a salt.
-
Neutralization and Isolation: The mixture is then slowly added to a well-stirred concentrated ammonium hydroxide solution.
-
Purification: The resulting solid is filtered, washed with water, and dried to yield 6,7-dimethoxy-4(3H)-quinazolinone as a white microcrystalline solid.[2]
This process, while effective, requires careful handling of phosphorous oxychloride. Alternative, more environmentally benign methods are continually being explored.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[7] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several biologically active molecules.
Derivatives of this compound have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met tyrosine kinase pathways.[8]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and proliferation. Aberrant c-Met signaling is also a hallmark of various cancers.
Caption: Overview of the c-Met signaling pathway, a key regulator of cell growth and motility.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its structural relation to a variety of biologically active molecules. This guide provides a foundational understanding of its physicochemical properties, synthetic methodologies, and its role as a scaffold for targeting critical signaling pathways in disease. Further research to obtain experimental data for all its physicochemical parameters will be crucial for its continued development and application in the pharmaceutical sciences.
References
- 1. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. chemmethod.com [chemmethod.com]
Technical Guide: 1H NMR Spectroscopy of Quinazolinone Derivatives in DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in acquiring a 1H Nuclear Magnetic Resonance (NMR) spectrum of quinazolinone derivatives, specifically focusing on the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent. While a definitive experimental 1H NMR dataset for 6,7-dimethoxy-1H-quinazolin-4-one in DMSO-d6 was not located in the searched scientific literature and spectral databases, this guide furnishes a detailed experimental protocol and workflow applicable for the characterization of this and structurally related compounds.
Data Presentation
A thorough search of scientific databases and literature did not yield a complete experimental 1H NMR dataset for this compound in DMSO-d6. Therefore, a quantitative data table of its chemical shifts, multiplicities, coupling constants, and integrations cannot be provided at this time. Researchers seeking to characterize this compound will need to acquire the spectrum experimentally. The following sections provide the necessary protocols to achieve this.
Experimental Protocol: 1H NMR Spectrum Acquisition in DMSO-d6
This section details the standard procedure for preparing a sample and acquiring a high-resolution 1H NMR spectrum using DMSO-d6 as the solvent.
1. Materials and Reagents:
-
Sample of this compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.8 atom % D or higher)
-
High-precision 5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes
-
Volumetric flask or micropipette
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
2. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. If using an internal standard, a stock solution of TMS in DMSO-d6 can be prepared and used.
-
Dissolution: Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used to aid dissolution. Visually inspect the solution to ensure there is no suspended particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a 1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 at approximately 2.50 ppm.[1] If TMS was used, reference its signal to 0 ppm.[2]
-
Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (in Hz).
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental protocol described above.
Caption: Workflow for 1H NMR sample preparation and data acquisition.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6,7-dimethoxy-1H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This quinazolinone derivative is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. This document is intended to serve as a comprehensive resource, presenting available spectral data, detailed experimental protocols for acquiring such data, and a visualization of the compound's structure.
13C NMR Spectral Data
Precise 13C NMR data for the parent compound, this compound, is not explicitly available in the reviewed literature. However, extensive research has been conducted on closely related derivatives. The following table summarizes the 13C NMR chemical shifts for a representative substituted derivative, 2-Ethyl-6,7-dimethoxy-3-((2-methylbenzyl)oxy)quinazolin-4(3H)-one, to provide an indication of the expected chemical shifts for the core quinazolinone structure. The data was recorded in CDCl3.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 157.0 |
| C-O | 154.9 |
| C-N | 149.4 |
| Ar-C | 143.3 |
| Ar-C | 143.2 |
| Ar-C | 138.5 |
| Ar-CH | 131.5 (2C) |
| Ar-CH | 130.9 |
| Ar-CH | 130.0 |
| Ar-CH | 126.3 |
| Ar-C | 116.9 |
| Ar-CH | 108.2 |
| Ar-CH | 105.5 |
| O-CH2 | 77.6 |
| O-CH3 | 56.4 |
| O-CH3 | 56.3 |
| CH3 | 19.0 |
Data extracted from the supporting information of a study on copper-catalyzed oxidative functionalization of benzylic C-H bonds.[1]
Experimental Protocols for 13C NMR Spectroscopy
The acquisition of high-quality 13C NMR spectra is crucial for the structural elucidation of quinazolinone derivatives. The following is a generalized experimental protocol based on methods reported in the literature for similar compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) are commonly used for quinazolinone derivatives. The choice of solvent can influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region, typically around 4-5 cm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Approximately 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
-
Number of Scans (NS): 128 scans or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
Molecular Structure and Workflow
To facilitate a deeper understanding, the following diagrams visualize the chemical structure of this compound and a general workflow for its synthesis and characterization.
Caption: Chemical structure of this compound.
References
Mass Spectrometry Analysis of 6,7-dimethoxy-1H-quinazolin-4-one: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the mass spectrometry of 6,7-dimethoxy-1H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines experimental protocols, presents key quantitative data, and visualizes the mass spectrometry workflow and a predicted fragmentation pathway for the molecule.
Introduction
This compound belongs to the quinazolinone class of compounds, which are known for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such small molecules in drug discovery and development.[3] This guide focuses on the mass spectrometric analysis of this compound, providing researchers with the necessary information for its identification and characterization.
Molecular and Mass Spectrometry Data
The fundamental molecular properties and expected mass spectrometry data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |
| Molecular Weight | 206.20 g/mol | [4] |
| Monoisotopic Mass | 206.06914219 Da | [4] |
| Predicted [M+H]⁺ | 207.0764 | N/A |
| Predicted [M+Na]⁺ | 229.0583 | N/A |
Experimental Protocol: High-Resolution Mass Spectrometry
This section details a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass spectrometer.
3.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3.2. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent.[5]
-
Column: Zorbax™ Eclipse XDB-C18 reverse phase (5 µm, 4.6 x 150 mm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3.3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer or equivalent.[6]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Gas Temperature: 320 °C.
-
Scan Range: m/z 50-500.
-
Resolution: 70,000.
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID) with normalized collision energy in the range of 20-40 eV.
Mass Spectrometry Workflow and Fragmentation Pathway
The following diagrams illustrate the experimental workflow for LC-MS analysis and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Predicted Fragmentation Analysis
Based on the principles of mass spectrometry and fragmentation patterns of similar heterocyclic compounds, the following fragmentation pathway for this compound under positive ion ESI-MS/MS is proposed:
-
[M+H]⁺ (m/z 207.0764): The protonated molecular ion is the precursor ion for fragmentation.
-
Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment ion at m/z 192.0529.
-
Loss of carbon monoxide (-CO): The quinazolinone ring can undergo the loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 179.0682.
-
Sequential loss of a methyl radical and carbon monoxide (-CH₃, -CO): Following the initial loss of a methyl group, the subsequent loss of carbon monoxide would produce a fragment at m/z 177.0553.
-
Loss of a methoxy radical (-OCH₃): Cleavage of the methoxy group can also occur, yielding a fragment at m/z 176.0604.
Biological Context: A Representative Signaling Pathway
Quinazoline derivatives are known to interact with various signaling pathways, often by inhibiting protein kinases. For instance, derivatives of 6,7-dimethoxy-quinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the c-Met kinase.[7][8] Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation and survival, making these compounds attractive as anticancer agents.[9] The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinazolinone derivatives.
Caption: Representative signaling pathway targeted by quinazolinones.
This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of analytical chemistry and drug discovery. Further experimental validation is recommended to confirm the predicted fragmentation pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
Crystal Structure of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure, synthesis, and biological significance of 6,7-dimethoxy-1H-quinazolin-4-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and tubulin polymerization. A thorough understanding of their three-dimensional structure is paramount for the rational design of novel and more effective therapeutic agents.
Crystallographic Data of Quinazolinone Derivatives
Below is a summary of crystallographic data for a 4-arylaminoquinazoline derivative and a related 6,7-dimethoxy-substituted quinolinone derivative. This data serves as a reference for the structural characteristics of these classes of compounds.[1][2]
| Parameter | 4-Arylaminoquinazoline Derivative (5aX)[1] | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one[2] |
| Chemical Formula | Not explicitly stated | C₁₇H₁₄N₂O₅ |
| Molecular Weight | Not explicitly stated | Not explicitly stated |
| Crystal System | Monoclinic | Not explicitly stated |
| Space Group | P2₁/c | Not explicitly stated |
| Unit Cell Dimensions | a = 12.3637(4) Åb = 12.7902(2) Åc = 13.2240(5) Åα = 90°β = 117.030(5)°γ = 90° | Not explicitly stated |
| Volume (V) | 1862.75(12) ų | Not explicitly stated |
| Molecules per unit cell (Z) | 2 | Not explicitly stated |
| Calculated Density | Not explicitly stated | Not explicitly stated |
| Radiation | Not explicitly stated | Not explicitly stated |
| Temperature | Not explicitly stated | Not explicitly stated |
| R-factor | 0.0569 | Not explicitly stated |
Experimental Protocols
The synthesis and structural elucidation of this compound derivatives involve a series of well-established chemical and analytical techniques.
Synthesis of this compound Derivatives
A common synthetic route to the 6,7-dimethoxy-quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative. The following is a generalized multi-step synthesis protocol based on literature reports.
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (POCl₃, approximately 3 equivalents) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for several hours. After cooling, the reaction mixture is carefully poured into ice-cold water with stirring to precipitate the product. The resulting solid is filtered, washed with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
Step 2: Synthesis of 4-Arylamino-2-chloro-6,7-dimethoxyquinazoline Derivatives
The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is then refluxed with a desired aniline derivative (1 equivalent) in a suitable solvent such as isopropanol for several hours. The reaction leads to the selective substitution at the C4 position. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
The following diagram illustrates a generalized synthetic workflow.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure of the synthesized compounds is typically achieved through single-crystal X-ray diffraction.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or a mixture of solvents.
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The following diagram outlines the workflow for crystal structure determination.
Biological Activity and Signaling Pathways
Derivatives of this compound are known to exhibit potent biological activities, primarily as inhibitors of protein kinases and tubulin polymerization, both of which are critical targets in cancer therapy.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound derivatives have been developed as potent ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.
Inhibition of Tubulin Polymerization
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for proper chromosome segregation during cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.
Certain this compound derivatives have been identified as inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
The following diagram illustrates the role of tubulin in cell division and its inhibition by quinazolinone derivatives.
References
Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in organic solvents
An In-Depth Technical Guide on the Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for the anti-cancer drug Gefitinib.[1][2] Its chemical structure, featuring a quinazoline core with two methoxy groups, influences its physical and chemical properties, including its solubility.[3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall drug development process.[4][5]
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide outlines a standardized experimental protocol that can be employed to generate such data.
Quantitative Solubility Data
Researchers are encouraged to determine the solubility experimentally for their specific applications. The following table is provided as a template for collating and comparing such empirical data.
Table 1: Solubility of this compound in Organic Solvents (Template)
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethyl Acetate | ||||
| Toluene |
Note: The molecular weight of this compound is 206.20 g/mol .[3]
Experimental Protocol: Equilibrium Solubility Determination by Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a crystalline compound.[6][9] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.[6]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure caps
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[7]
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[6][9] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.[3]
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.[6]
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any undissolved particles, the sample may be passed through a syringe filter compatible with the organic solvent.[6]
-
Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry evaporating dish or vial.
-
-
Solvent Evaporation and Weighing:
-
Evaporate the solvent from the dish under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Continue the drying and weighing process until a constant weight of the solid residue is achieved.[3]
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[6]
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pharmatutor.org [pharmatutor.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scribd.com [scribd.com]
- 9. biorelevant.com [biorelevant.com]
- 10. pharmajournal.net [pharmajournal.net]
The Quinazolinone Alkaloids: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of a vast and diverse family of alkaloids with a rich history and a broad spectrum of pharmacological activities. From their origins in traditional herbal medicine to their synthesis in modern laboratories, quinazolinone alkaloids have yielded potent bronchodilators, antimalarials, sedatives, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules. It details the isolation of key natural products, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. Quantitative biological data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex biological processes modulated by this important class of compounds.
Introduction: The Rise of a Privileged Scaffold
The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a derivative of this heterocyclic system by Peter Griess in 1869.[1] A significant milestone was achieved in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] The name "quinazoline" was later proposed by Widdege.[1] Quinazolinones, which are oxidized derivatives of quinazolines, are the building blocks of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals.[2] Their structural diversity and wide range of biological activities have made them a subject of intense research in drug discovery.
Naturally Occurring Quinazolinone Alkaloids: From Traditional Medicine to Modern Pharmacology
Plants and microorganisms have served as a rich source of quinazolinone alkaloids, with a long history of use in traditional medicine.
Vasicine and Vasicinone: The Bronchodilator Alkaloids from Adhatoda vasica
One of the earliest and most well-known naturally occurring quinazolinone alkaloids is vasicine (also known as peganine).[1] It was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the perennial herb Peganum harmala.[1][3] For centuries, extracts from Adhatoda vasica have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[1] Vasicine and its oxidized form, vasicinone , are the primary bioactive constituents responsible for these effects.[4]
Vasicine and vasicinone are primarily known for their effects on the respiratory system. Both alkaloids, particularly in combination, exhibit pronounced bronchodilatory activity.[3] They also act as respiratory stimulants.[3] While the exact mechanism of their bronchodilator action is still under investigation, it is believed to involve multiple pathways. Some studies suggest a mechanism similar to theophylline, potentially involving the inhibition of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[3][5][6] An increase in intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[7] Other potential mechanisms include antagonism of muscarinic acetylcholine receptors, which mediate bronchoconstriction.[8][9]
The combination of vasicine and vasicinone (1:1) has been shown to have a more pronounced bronchodilatory effect in vivo and in vitro than either compound alone.[4] Interestingly, vasicine has a cardiac-depressant effect, while vasicinone is a weak cardiac stimulant; these effects can be normalized when the alkaloids are combined.[3]
Febrifugine: A Potent Antimalarial from Dichroa febrifuga
Febrifugine is a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating fevers associated with malaria.[3][10] Febrifugine is a highly potent antimalarial agent, demonstrating activity against Plasmodium falciparum that is many times greater than that of quinine.[11] However, its clinical use has been hampered by its significant hepatotoxicity.[10] This has spurred extensive research into the synthesis of febrifugine analogues with improved therapeutic indices.[11][12]
Febrifugine's antimalarial activity stems from its ability to inhibit the intra-erythrocytic stages of the Plasmodium parasite. The precise molecular target is still being investigated, but it is known to interfere with hemozoin formation, a crucial detoxification process for the parasite.[10]
Synthetic Quinazolinone Alkaloids: The Era of Rational Drug Design
The discovery of the biological activities of natural quinazolinone alkaloids, coupled with the versatility of the quinazolinone scaffold, has led to the development of a vast number of synthetic derivatives with a wide range of therapeutic applications.
Methaqualone: A Sedative-Hypnotic with a Notorious History
Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during their research for new antimalarial drugs.[13] It was later introduced as a sedative-hypnotic medication in the 1960s under brand names such as Quaalude and Sopor.[13] While initially marketed as a safe alternative to barbiturates, its high potential for abuse and addiction led to its widespread recreational use and eventual withdrawal from the market in many countries.[13]
Methaqualone is a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15] It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in its sedative and hypnotic effects.[14] Cryo-electron microscopy studies have revealed that methaqualone binds to the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor, a site that overlaps with that of the general anesthetic etomidate.[14][16]
Quinazolinone-Based Anticancer Agents
The quinazolinone scaffold has proven to be a particularly fruitful starting point for the development of anticancer drugs, especially tyrosine kinase inhibitors.
Several quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) have been approved for the treatment of various cancers, including non-small-cell lung cancer.[15][17] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell proliferation and survival.[18][19] Structure-activity relationship (SAR) studies have shown that substitutions at the 4, 6, and 7-positions of the quinazoline ring are crucial for potent EGFR inhibitory activity.[17]
Some quinazolinone derivatives have also been developed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another key target in cancer therapy due to its role in angiogenesis.[16]
Quantitative Biological Data
The following tables summarize key quantitative data for representative quinazolinone alkaloids, providing a basis for comparison of their biological activities.
| Alkaloid/Derivative | Target/Assay | IC50/EC50 | Cell Line/Organism | Reference(s) |
| Febrifugine Analogues | ||||
| WR222048 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |
| WR139672 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |
| WR092103 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |
| Halofuginone (WR237645) | P. falciparum | Potent | - | [11] |
| Methaqualone | ||||
| Methaqualone | GABA-A (α1β2γ2S) | EC50 ~30 µM (PAM) | Xenopus oocytes | [20] |
| Methaqualone | GABA-A (α6β2δ) | EC50 ~10 µM (PAM) | Xenopus oocytes | [20] |
| Anticancer Quinazolinones | ||||
| Compound 4 (S-alkylated) | EGFR Kinase | - | - | [16] |
| Compound 4 (S-alkylated) | VEGFR-2 Kinase | - | - | [16] |
| Compound 4 (S-alkylated) | HEPG-2 | 3.92 µM | Human | [16] |
| Compound 4 (S-alkylated) | HCT-116 | 1.50 µM | Human | [16] |
| Compound 20 (S-alkylated) | HEPG-2 | 5.17 µM | Human | [16] |
| Compound 20 (S-alkylated) | HCT-116 | 4.42 µM | Human | [16] |
| Gefitinib | EGFRwt kinase | 20.72 nM | - | [17] |
| Lapatinib | EGFRwt kinase | 27.06 nM | - | [17] |
| Phosphodiesterase Inhibitors | ||||
| Quinazoline Derivatives | PDE3 | Nanomolar range | - | [5] |
| Quinazoline Derivatives | PDE4A, 4B, 4D | Nanomolar range | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Isolation of Vasicine from Adhatoda vasica
Method: Modified Acid-Base Extraction [6][17]
-
Drying and Pulverization: Air-dry the leaves of Adhatoda vasica at room temperature for two weeks. Grind the dried leaves into a fine powder.
-
Solvent Extraction: Soak 100 g of the leaf powder in chloroform (1:10 w/v) for 48 hours with intermittent vigorous shaking.
-
Concentration: Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.
-
Acidification: Add 100 mL of 0.01 N HCl to the concentrated extract and stir for 4 hours.
-
Filtration and Liquid-Liquid Extraction: Filter the acid-treated extract to obtain a clear solution. Extract this acidic aqueous solution three times with 100 mL of chloroform to remove non-alkaloidal impurities. The aqueous layer contains the protonated vasicine.
-
Basification: Make the aqueous layer basic by adding a suitable base, such as ammonia solution, until the pH is alkaline. This deprotonates the vasicine, making it soluble in organic solvents.
-
Final Extraction: Extract the basic aqueous solution exhaustively with an organic solvent like chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude vasicine. Further purification can be achieved by column chromatography over silica gel.
Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
Method: From Anthranilic Acid [21]
This multi-step synthesis is a common route to access a variety of 2,3-disubstituted quinazolinones.
-
Amide Formation: React anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acylanthranilic acid.
-
Cyclization to Benzoxazinone: Treat the N-acylanthranilic acid with acetic anhydride to induce ring closure and form the 2-substituted-3,1-benzoxazin-4-one.
-
Reaction with Primary Amine: React the benzoxazinone intermediate with a primary amine (e.g., aniline or benzylamine). The amine replaces the ring oxygen, forming the 2,3-disubstituted-4(3H)-quinazolinone.
Method: Niementowski Quinazolinone Synthesis [14][22][23]
The Niementowski synthesis is a classical and versatile one-pot method for preparing 4(3H)-quinazolinones.
-
Thermal Condensation: Heat a mixture of an anthranilic acid and an excess of an amide (e.g., formamide) at elevated temperatures (typically 130-150°C).
-
Mechanism: The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.
-
Microwave-Assisted Variation: Microwave irradiation can be used to significantly accelerate the Niementowski reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[22]
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to quinazolinone alkaloids.
Historical Timeline of Key Discoveries
Caption: A timeline of key milestones in the discovery and development of quinazolinone alkaloids.
General Workflow for Isolation of Natural Quinazolinone Alkaloids
Caption: A generalized experimental workflow for the isolation of quinazolinone alkaloids from natural sources.
Signaling Pathway of Methaqualone at the GABA-A Receptor
Caption: The mechanism of action of methaqualone as a positive allosteric modulator of the GABA-A receptor.
EGFR Inhibition by Anticancer Quinazolinones
Caption: The signaling pathway of EGFR inhibition by quinazolinone-based anticancer agents.
Conclusion and Future Directions
The journey of quinazolinone alkaloids, from their discovery in ancient medicinal plants to their rational design as targeted therapeutics, highlights their enduring importance in drug discovery. The versatility of the quinazolinone scaffold continues to inspire the development of new derivatives with improved efficacy and safety profiles. Future research will likely focus on exploring novel biological targets for quinazolinone alkaloids, developing more efficient and sustainable synthetic methodologies, and leveraging computational approaches for the rational design of next-generation therapeutics. The rich history and diverse pharmacology of this remarkable class of compounds ensure that they will remain a focal point of medicinal chemistry research for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vasicine - Wikipedia [en.wikipedia.org]
- 4. Vasicinone - Wikipedia [en.wikipedia.org]
- 5. Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR study of phosphodiesterase inhibitory activity of imidazo[2,1-b]-quinazolines: active site analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 9. Muscarinic Receptor Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlantis-press.com [atlantis-press.com]
- 20. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
Tautomerism in 6,7-dimethoxy-1H-quinazolin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena in 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The quinazolinone core is a privileged structure found in numerous biologically active compounds, and understanding its tautomeric equilibria is critical for drug design, synthesis, and elucidating mechanisms of action. This document details the structural and environmental factors governing the predominant tautomeric forms, presents quantitative data on tautomer stability derived from computational studies on the parent scaffold, and provides detailed experimental and computational protocols for characterization. Visualizations of the tautomeric relationship and analytical workflows are provided to facilitate a deeper understanding. This guide is intended to be an essential resource for researchers and professionals engaged in the development of novel therapeutics based on the quinazolinone framework.
Introduction to Tautomerism in Quinazolinones
The 4(3H)-quinazolinone scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The chemical reactivity and biological efficacy of these molecules are significantly influenced by the subtle yet crucial phenomenon of tautomerism.[1] Tautomerism in these structures primarily involves the lactam-lactim equilibrium, a form of prototropic tautomerism involving the migration of a proton.
In the case of this compound, the equilibrium exists between the amide-like This compound (lactam form) and the enol-like 6,7-dimethoxy-4-hydroxyquinazoline (lactim form). The position of this equilibrium can profoundly impact the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and electronic distribution. These properties, in turn, dictate its interaction with biological targets and overall pharmacological profile.[1]
Caption: Lactam-lactim tautomeric equilibrium in this compound.
Predominant Tautomeric Forms and Their Stability
In the solid state and in most common solvents, the lactam form of 4(3H)-quinazolinones, including the 6,7-dimethoxy derivative, is predominantly favored. This preference is consistently supported by X-ray crystallographic studies of various quinazolinone derivatives, which reveal the molecule in the lactam conformation.[2] The enhanced stability of the lactam form is attributed to the greater thermodynamic stability of the cyclic amide group compared to the iminol group in the lactim form.
Quantitative Data on Tautomer Stability (Parent Scaffold)
The following table summarizes the relative energies of different tautomers of the parent 4-hydroxyquinazoline, calculated using DFT. This data serves as a valuable reference for understanding the energetic landscape of tautomerism in the broader quinazolinone class.
| Tautomer/Isomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in Water (kcal/mol) |
| 4(3H)-Quinazolinone (Lactam) | 0.00 | 0.00 |
| 4-Hydroxyquinazoline (Lactim) | 5.16 | 5.02 |
Data sourced from DFT calculations on the parent 4-hydroxyquinazoline scaffold and should be considered illustrative for the 6,7-dimethoxy derivative.
These computational findings indicate a significant energetic preference for the lactam structure in both the gas phase and in a polar solvent like water.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a non-invasive method to study tautomeric equilibria in solution. By integrating the signals of protons unique to each tautomer, their relative concentrations can be determined.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
Shim the instrument to achieve a high degree of magnetic field homogeneity.
-
Set the probe to the desired temperature. Temperature can affect both the rate of interconversion and the position of the equilibrium.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Crucially, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for complete magnetization recovery for accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Identify signals that are unique to the lactam and lactim forms. For the lactam form of this compound, characteristic signals would include the N1-H proton (which may be broad and exchangeable) and distinct aromatic protons. The lactim form would exhibit a characteristic O-H signal and potentially different chemical shifts for the aromatic protons.
-
Carefully integrate the area under the chosen signals for each tautomer.
-
Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.
-
Ratio (Lactam : Lactim) = (IntegralLactam / Nprotons_Lactam) : (IntegralLactim / Nprotons_Lactim)
-
-
The equilibrium constant, KT, can then be calculated as [Lactim] / [Lactam].
-
Caption: Experimental workflow for NMR-based determination of tautomer ratios.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra. The analysis relies on the application of the Beer-Lambert law.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, acetonitrile, or buffered aqueous solutions).
-
For pH-dependent studies, prepare a series of solutions in buffers of varying pH.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the instrument's lamp to warm up for at least 30 minutes to ensure stable readings.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the absorption maxima (λmax) for the different tautomeric forms.
-
-
Data Analysis:
-
The presence of isosbestic points in a series of spectra (e.g., at different pH values) is a strong indicator of a two-component equilibrium.
-
By analyzing the changes in absorbance at wavelengths where one tautomer absorbs significantly more than the other, the equilibrium constant can be determined as a function of the experimental conditions.
-
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the relative stabilities of tautomers and complementing experimental findings.
Detailed Protocol for DFT Calculations:
-
Structure Generation:
-
Build the 3D structures of the lactam (this compound) and lactim (6,7-dimethoxy-4-hydroxyquinazoline) tautomers using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
-
Solvation Effects:
-
To model the influence of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.
-
-
Energy Analysis:
-
Compare the calculated electronic energies (or Gibbs free energies) of the optimized tautomers to determine their relative stabilities. The tautomer with the lower energy is the more stable form.
-
Caption: Logical workflow for the computational investigation of tautomer stability.
Conclusion
The tautomerism of this compound, primarily existing as a lactam-lactim equilibrium, is a critical factor influencing its chemical and biological properties. While the lactam form is generally the more stable and predominant tautomer, the position of the equilibrium can be influenced by the solvent and other environmental factors. A thorough understanding and characterization of this tautomeric behavior, through the combined application of spectroscopic techniques and computational modeling as detailed in this guide, are indispensable for the rational design and development of novel quinazolinone-based therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to investigate and leverage the nuances of tautomerism in their drug discovery and development endeavors.
References
Spectroscopic and Biological Profile of 6,7-Dimethoxy-4-hydroxyquinazoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-dimethoxy-4-hydroxyquinazoline, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways. It is important to note that 6,7-dimethoxy-4-hydroxyquinazoline exists predominantly in its tautomeric form, 6,7-dimethoxyquinazolin-4(3H)-one . The data presented herein corresponds to this more stable tautomer.
Spectroscopic Data
The structural elucidation of 6,7-dimethoxyquinazolin-4(3H)-one relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the expected and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 1H | N-H |
| ~7.9 | s | 1H | H-2 |
| ~7.4 | s | 1H | H-5 |
| ~7.1 | s | 1H | H-8 |
| ~3.9 | s | 3H | OCH₃ (C7) |
| ~3.8 | s | 3H | OCH₃ (C6) |
| Note: Chemical shifts are predicted based on the general quinazolinone scaffold and data from substituted analogs. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. |
Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 | C-4 |
| ~155.0 | C-7 |
| ~149.0 | C-6 |
| ~148.0 | C-8a |
| ~145.0 | C-2 |
| ~114.0 | C-4a |
| ~108.0 | C-5 |
| ~100.0 | C-8 |
| ~56.0 | OCH₃ (C7) |
| ~55.8 | OCH₃ (C6) |
| Note: These chemical shifts are estimated based on known values for the quinazolinone core and related structures. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 3: Mass Spectrometry Data for 6,7-Dimethoxyquinazolin-4(3H)-one
| m/z (Mass/Charge Ratio) | Ion Type | Predicted Relative Abundance |
| 207.07 | [M+H]⁺ | High |
| 206.07 | [M]⁺ | Moderate to High |
| Note: In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol . |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 4: Infrared (IR) Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3000 | N-H Stretch | Amide (N-H) |
| 3000-2850 | C-H Stretch (sp³) | Methoxy (CH₃) |
| ~1680 | C=O Stretch (Amide I) | Amide (C=O) |
| ~1620 | C=N Stretch | Imine |
| ~1600, ~1500 | C=C Stretch | Aromatic ring |
| ~1250 | C-O Stretch | Aryl ether |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols for the analysis of 6,7-dimethoxyquinazolin-4(3H)-one.
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
A common method for the synthesis of the quinazolinone core is through the reaction of an anthranilate derivative with a source of the C2 and N3 atoms.
-
Reaction Setup: To a solution of methyl 4,5-dimethoxyanthranilate in a suitable high-boiling solvent such as dimethylformamide (DMF), phosphorous oxychloride is added dropwise at a low temperature (e.g., 0 °C).
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, often indicated by the formation of a solid precipitate.
-
Work-up and Purification: The reaction mixture is then quenched by carefully adding it to ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 6,7-dimethoxyquinazolin-4(3H)-one is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: The spectrum is acquired with proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.
-
Data Processing: The raw data is processed by Fourier transformation. The spectrum is then phased, and the chemical shifts are calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a mass analyzer (e.g., Time-of-Flight or Quadrupole) is used.
-
Data Acquisition: The sample solution is infused into the ESI source. The spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: 1-2 mg of 6,7-dimethoxyquinazolin-4(3H)-one is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including acting as inhibitors of protein kinases. Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 6,7-dimethoxy-4-hydroxyquinazoline.
Caption: Workflow for the synthesis and spectroscopic characterization.
EGFR Signaling Pathway Inhibition
Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway Inhibition
Similar to their action on EGFR, certain quinazoline derivatives can inhibit VEGFR, a key receptor in angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling, these compounds can suppress tumor growth by cutting off its blood supply.
Caption: Inhibition of the VEGFR signaling pathway.
The Quinazolinone Scaffold: A Versatile Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, stands as a "privileged structure" in the field of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This has made the quinazolinone core a focal point for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having received FDA approval and many more in various stages of clinical and preclinical development.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A primary target for many anticancer quinazolinones is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[2] By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for tumor growth and survival.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Gefitinib | HeLa | 4.3 | - | - | [4] |
| Gefitinib | MDA-MB231 | 28.3 | - | - | [4] |
| Erlotinib | MCF-7 | 1.14 ± 0.04 | - | - | |
| Erlotinib | MDA-MBA-231 | 2.55 ± 0.19 | - | - | |
| Compound 21 | HeLa | 2.81 | Gefitinib | 4.3 | [4] |
| Compound 22 | HeLa | 1.85 | Gefitinib | 4.3 | [4] |
| Compound 23 | HeLa | 2.15 | Gefitinib | 4.3 | [4] |
| Compound G | MCF-7 | 0.44 ± 0.01 | Erlotinib | 1.14 ± 0.04 | |
| Compound E | MDA-MBA-231 | 0.43 ± 0.02 | Erlotinib | 2.55 ± 0.19 | |
| Compound 5k | PC-3 | 17.08 ± 3.61 | Gefitinib | - | [2] |
| Compound 5l | SMMC-7721 | 15.68 ± 1.64 | 5-Fluorouracil | - | [2] |
| Compound 6d | NCI-H460 | 0.789 | Erlotinib | - | [5] |
Signaling Pathway Diagrams
// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Quinazolinone -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Dimerization -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits"]; } . Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\nInhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; Quinazolinone -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis; mTORC1 -> CellGrowth; } . Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Quinazolinone derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddCompound [label="Add quinazolinone\nderivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddSolubilizer [label="Add solubilization\nsolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } . Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[9]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| 3a | Staphylococcus aureus | 25.6 ± 0.5 | Streptomycin | - | [11] |
| 3a | Bacillus subtilis | 24.3 ± 0.4 | Streptomycin | - | [11] |
| 3a | Pseudomonas aeruginosa | 30.1 ± 0.6 | Streptomycin | - | [11] |
| 3a | Escherichia coli | 25.1 ± 0.5 | Streptomycin | - | [11] |
| 3a | Aspergillus fumigatus | 18.3 ± 0.6 | Clotrimazole | - | [11] |
| 3a | Candida albicans | 26.1 ± 0.5 | Clotrimazole | - | [11] |
| Compound 16 | Staphylococcus aureus | 0.5 (mg/ml) | Ciprofloxacin | - | [12] |
| Compound 20 | Bacillus subtilis | 0.5 (mg/ml) | Ciprofloxacin | - | [12] |
| Compound 19 | Klebsiella pneumoniae | - | Ciprofloxacin | - | [12] |
| Compound 19 | Pseudomonas aeruginosa | 0.15 (mg/ml) | Ciprofloxacin | - | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Quinazolinone derivative (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium directly in the wells of a 96-well plate.[15]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[10]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][14]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareInoculum [label="Prepare standardized\nmicrobial inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerialDilution [label="Perform serial dilution of\nquinazolinone in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InoculatePlate [label="Inoculate plate with\nmicrobial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 18-24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReadResults [label="Visually determine\nthe lowest concentration\nwith no growth (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareInoculum; PrepareInoculum -> InoculatePlate; SerialDilution -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadResults; ReadResults -> End; } . Caption: Broth Microdilution MIC Assay Workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected quinazolinone derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug | Dose (mg/kg) | Inhibition of Edema (%) | Citation |
| Emorfazone | - | - | - | - | - | [16] |
| Indomethacin | 5 | - | - | - | - | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[16][18]
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Quinazolinone derivative
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., control, positive control, and test groups for different doses of the quinazolinone derivative).
-
Compound Administration: Administer the quinazolinone derivative or the positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17][18]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAnimals [label="Group animals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdministerCompound [label="Administer quinazolinone\nor control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait for pre-treatment\ntime (30-60 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InjectCarrageenan [label="Inject carrageenan\ninto paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasurePawVolume [label="Measure paw volume\nat intervals (1-5h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate % inhibition\nof edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> GroupAnimals; GroupAnimals -> AdministerCompound; AdministerCompound -> Wait; Wait -> InjectCarrageenan; InjectCarrageenan -> MeasurePawVolume; MeasurePawVolume -> AnalyzeData; AnalyzeData -> End; } . Caption: Carrageenan-Induced Paw Edema Workflow.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity in preclinical models. Their mechanism of action is often associated with the modulation of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[19]
Quantitative Anticonvulsant Activity Data
The following table presents the median effective dose (ED50) of selected quinazolinone derivatives in the maximal electroshock (MES) seizure test, a common preclinical model for generalized tonic-clonic seizures.
| Compound ID | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Reference Drug | ED50 (mg/kg) | Citation |
| 5f | 28.90 | - | - | Phenytoin | - | [20] |
| 5b | 47.38 | - | - | Phenytoin | - | [20] |
| 5c | 56.40 | - | - | Phenytoin | - | [20] |
| 6o | 88.02 | >2250 | >25.5 | Phenytoin | - | [21] |
| 6q | 94.6 | >2460 | >26.0 | Phenytoin | - | [21] |
| 5b | 152 | - | - | Methaqualone | 200 | [22] |
| 5c | 165 | - | - | Methaqualone | 200 | [22] |
| 5d | 140 | - | - | Methaqualone | 200 | [22] |
Signaling Pathway Diagram
// Nodes GABA [label="GABA", fillcolor="#FBBC05", fontcolor="#202124"]; GABAaR [label="GABAa Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nModulator", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_influx [label="Chloride Ion\nInflux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Neuronal\nHyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedExcitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AnticonvulsantEffect [label="Anticonvulsant\nEffect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GABA -> GABAaR [label="Binds"]; Quinazolinone -> GABAaR [label="Potentiates"]; GABAaR -> Cl_influx [label="Opens"]; Cl_influx -> Hyperpolarization; Hyperpolarization -> ReducedExcitability; ReducedExcitability -> AnticonvulsantEffect; } . Caption: GABAa Receptor Modulation by Quinazolinones.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The maximal electroshock (MES) test is a preclinical model used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[9][23]
Materials:
-
Rodents (e.g., mice or rats)
-
Electroconvulsive shock device with corneal electrodes
-
Quinazolinone derivative
-
Positive control (e.g., Phenytoin)
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Grouping and Compound Administration: Divide animals into groups and administer the quinazolinone derivative or a positive control at various doses. The control group receives the vehicle.
-
Electrode Application: At the time of peak drug effect, apply corneal electrodes to the animal. A drop of saline can be applied to the eyes to ensure good electrical contact.[9]
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) through the corneal electrodes.[9]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.[23]
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the median effective dose (ED50).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAndDose [label="Group animals and\nadminister compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaitPeakEffect [label="Wait for peak\ndrug effect", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ApplyElectrodes [label="Apply corneal\nelectrodes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeliverShock [label="Deliver maximal\nelectroshock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ObserveSeizure [label="Observe for tonic\nhindlimb extension", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecordProtection [label="Record protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate ED50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> GroupAndDose; GroupAndDose -> WaitPeakEffect; WaitPeakEffect -> ApplyElectrodes; ApplyElectrodes -> DeliverShock; DeliverShock -> ObserveSeizure; ObserveSeizure -> RecordProtection; RecordProtection -> AnalyzeData; AnalyzeData -> End; } . Caption: Maximal Electroshock (MES) Test Workflow.
Conclusion
The quinazolinone scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a range of diseases. The versatility of its chemical structure allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective inhibitors of various biological targets. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities of quinazolinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows. It is anticipated that continued research and development in this area will lead to the discovery of new and improved quinazolinone-based drugs for the treatment of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hypnotic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 21. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
A Technical Guide to 6,7-dimethoxy-1H-quinazolin-4-one: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic compound that serves as a fundamental scaffold in the development of therapeutic agents. This document details its physicochemical properties, synthesis protocols, and its significant role as a precursor for potent enzyme inhibitors, particularly in the field of oncology.
Core Properties and Data
This compound, identified by the CAS number 13794-72-4 , is a solid, crystalline compound.[1] Its chemical structure is foundational for the design of numerous biologically active molecules.
Physicochemical and Identification Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13794-72-4 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 298 °C | |
| Purity | >98.0% (HPLC) | |
| IUPAC Name | This compound | [2] |
| Synonyms | 6,7-dimethoxy-4(3H)-quinazolinone, 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, 6,7-dimethoxy-4-hydroxyquinazoline |
Biological Significance and Mechanism of Action
The quinazoline core, and specifically the 6,7-dimethoxy substituted variant, is a "privileged scaffold" in medicinal chemistry. This is due to its ability to form the structural basis for inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of the EGFR signaling pathway is a critical factor in the proliferation and survival of various cancer cells.[3]
Derivatives of this compound act as ATP-competitive inhibitors. They bind to the ATP-binding site within the intracellular kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[3][5] This blockade of signal transduction ultimately inhibits tumor cell growth, proliferation, and survival.[6]
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives. The quinazoline scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antihypertensive properties. The methods outlined below are based on established literature procedures, offering robust and adaptable pathways for synthesizing these valuable compounds.
I. Overview of Synthetic Strategies
The synthesis of the this compound core typically begins with a substituted anthranilic acid precursor. The most common and reliable methods involve either a one-pot reaction with formamide or a two-step process via a benzoxazinone intermediate. A high-yield method starting from the methyl ester of the anthranilic acid has also been well-documented. These strategies offer versatility for creating a library of derivatives by modifying the starting materials or introducing substituents at various stages.
A general workflow for the primary synthetic routes is depicted below.
Application Notes and Protocols: 6,7-dimethoxy-1H-quinazolin-4-one in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Specifically, the 6,7-dimethoxy-1H-quinazolin-4-one moiety and its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] These compounds often target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in kinase inhibitor assays.
Mechanism of Action
Derivatives of this compound primarily act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell growth and survival.[2][4] Some derivatives have also been shown to exhibit non-competitive inhibition, suggesting alternative binding modes.[2][4] The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring has been shown to contribute to increased cytotoxic and kinase inhibitory activity.[2][4]
Data Presentation
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of various derivatives of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference Compound | Reference IC50 (µM) |
| Compound 2i | CDK2 | 0.173 ± 0.012 | Not Specified | Imatinib | 0.131 ± 0.015 |
| Compound 3i | CDK2 | 0.177 ± 0.032 | Not Specified | Imatinib | 0.131 ± 0.015 |
| Compound 2h | EGFR | 0.102 ± 0.014 | Not Specified | Erlotinib | 0.056 ± 0.012 |
| Compound 2i | EGFR | 0.097 ± 0.019 | Not Specified | Erlotinib | 0.056 ± 0.012 |
| Compound 3h | EGFR | 0.128 ± 0.016 | Not Specified | Erlotinib | 0.056 ± 0.012 |
| Compound 3i | EGFR | 0.181 ± 0.011 | Not Specified | Erlotinib | 0.056 ± 0.012 |
| Compound 12n | c-Met | 0.030 ± 0.008 | Caliper motility shift assay | Cabozantinib | Not Specified |
| Compound 6c | EGFR | 0.083 ± 0.005 | Not Specified | Staurosporine | Not Specified |
| Compound 6c | VEGFR-2 | 0.076 ± 0.004 | Not Specified | Staurosporine | Not Specified |
| Compound 6c | HER2 | 0.138 ± 0.07 | Not Specified | Staurosporine | Not Specified |
| Compound 6c | CDK2 | 0.183 ± 0.01 | Not Specified | Staurosporine | Not Specified |
Data compiled from multiple sources for illustrative purposes.[2][5][6]
Table 2: Antiproliferative Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µg/mL) | Assay Type | Reference Compound | Reference IC50 (µg/mL) |
| Compound 12 | SKBR3 | 6.75 ± 0.36 | Not Specified | Trastuzumab | 7.58 ± 0.42 |
| Compound 14 | SKBR3 | 8.92 ± 0.61 | Not Specified | Trastuzumab | 7.58 ± 0.42 |
| Compound 12 | TZB_SKBR3 (Trastuzumab-resistant) | 7.61 ± 0.44 | Not Specified | Trastuzumab | 25.89 ± 1.34 |
| Compound 14 | TZB_SKBR3 (Trastuzumab-resistant) | 9.53 ± 0.49 | Not Specified | Trastuzumab | 25.89 ± 1.34 |
| Compound 12n | A549 | 7.3 ± 1.0 (µM) | Not Specified | Not Specified | Not Specified |
| Compound 12n | MCF-7 | 6.1 ± 0.6 (µM) | Not Specified | Not Specified | Not Specified |
| Compound 12n | MKN-45 | 13.4 ± 0.5 (µM) | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources for illustrative purposes.[5][7][8]
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of test compounds on kinase activity by quantifying the amount of ADP produced.[9]
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR, HER2)
-
Kinase substrate (e.g., Poly (Glu, Tyr))
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the test compound dilution.
-
Add the kinase enzyme and substrate mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[9]
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-50 µL. Incubate at 30°C for 40-60 minutes.[9]
-
Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[9]
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of test compounds on the proliferation of cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, SKBR3)
-
Complete culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[3]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.[9]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[9]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Mandatory Visualization
Caption: EGFR Signaling Pathway Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxicity of 6,7-dimethoxy-1H-quinazolin-4-one and its Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives against various cancer cell lines. This document includes a summary of reported cytotoxic activities, detailed protocols for assessing cytotoxicity, and a discussion of the potential mechanisms of action.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The this compound scaffold, in particular, has been a focal point for the development of novel therapeutic agents. These compounds have been shown to exert their cytotoxic effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation and survival.
Data Presentation: Cytotoxicity of 6,7-dimethoxy-quinazolin-4-one Derivatives
While specific cytotoxic data for the parent compound, this compound, is not extensively reported in publicly available literature, numerous studies have demonstrated the potent anticancer activity of its derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 6,7-dimethoxy-quinazolin-4-one derivatives against a panel of human cancer cell lines.
| Derivative Type | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2-phenyl derivatives | 7c | HCT116p53(+/+) (Colon) | 0.7 | [1] |
| 7c | HCT116p53(-/-) (Colon) | 1.7 | [1] | |
| 2-thioacetohydrazide derivatives | 3j | MCF-7 (Breast) | 0.20 ± 0.02 | [2] |
| 3g | A2780 (Ovarian) | 0.14 ± 0.03 | [2] | |
| 4-Anilino derivatives | RB1 | HCT116 (Colon) | - | [3] |
| RB1 | K562 (Leukemia) | - | [3] | |
| RB1 | SKBR3 (Breast) | - | [3] | |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino derivative | WHI-P154 | U373 (Glioblastoma) | Micromolar range | [4] |
| WHI-P154 | U87 (Glioblastoma) | Micromolar range | [4] |
Note: The activity of compound RB1 was reported as potent and comparable to cisplatin, but specific IC50 values were not provided in the abstract.[3]
Experimental Protocols
A standard and widely used method for assessing the in vitro cytotoxicity of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
1. Principle:
The MTT assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
2. Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
MTT solution (5 mg/mL in sterile Phosphate Buffered Saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest cancer cells from a sub-confluent culture using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway
Quinazolinone derivatives are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactivated in cancer. Inhibition of these receptors can block downstream signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by quinazolinones.
Mechanism of Action
Derivatives of this compound have been reported to exert their anticancer effects through various mechanisms:
-
Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases such as EGFR, VEGFR, and HER2.[2][5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways essential for cell growth and proliferation.
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[6]
-
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[6]
-
Anti-Angiogenic Effects: By inhibiting VEGFR, certain derivatives can block the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[3]
The specific mechanism of action can vary depending on the exact chemical structure of the derivative and the genetic background of the cancer cell line being tested. Further research is needed to elucidate the precise molecular targets of this compound itself.
References
- 1. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Quinazolinone-Based Compounds Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of quinazolinone-based compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their broad pharmacological activities, including potent anticancer properties.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] The MTT assay is a widely used colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[7][8] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][9]
Experimental Protocol
This protocol outlines the steps for determining the cytotoxic effects and IC50 (half-maximal inhibitory concentration) values of quinazolinone-based compounds.
Materials:
-
Quinazolinone-based compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO)[11], or 10% SDS in 0.01 N HCl[12])
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine cell viability (e.g., using Trypan blue exclusion). Viability should be above 90%.
-
Seed cells into a 96-well plate at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/ml) in a final volume of 100 µL of complete culture medium per well.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[1][13]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazolinone-based compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the quinazolinone compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1][13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate Percentage of Cell Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.[15]
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[15][16] Software such as GraphPad Prism or even Excel with appropriate add-ins can be used for this analysis.[16][17][18]
-
Data Presentation
The cytotoxic activity of quinazolinone-based compounds is typically summarized by their IC50 values. The following table provides an example of how to present this data for clear comparison.
| Compound ID | Target Cell Line | Exposure Time (h) | IC50 (µM) |
| Quinazolinone A | MCF-7 (Breast Cancer) | 48 | 5.8 |
| Quinazolinone B | MCF-7 (Breast Cancer) | 48 | 12.3 |
| Quinazolinone C | HT-29 (Colon Cancer) | 48 | 8.1 |
| Quinazolinone D | HT-29 (Colon Cancer) | 48 | 15.6 |
| Reference Drug | MCF-7 (Breast Cancer) | 48 | Value |
| Reference Drug | HT-29 (Colon Cancer) | 48 | Value |
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps of the MTT assay protocol.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Signaling Pathways Targeted by Quinazolinone Compounds:
Quinazolinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. The diagram below provides a simplified overview of some key pathways.
Caption: Key signaling pathways inhibited by quinazolinone compounds.
Troubleshooting and Considerations
-
Compound Interference: Some colored compounds can interfere with the absorbance readings. It is important to run a control with the compound in the medium without cells to check for any intrinsic absorbance.
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by adequate mixing and using a sufficient volume of solubilization solution.
-
MTT Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged incubation times.[11][19] It is crucial to optimize the incubation time.
-
Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.
-
Solvent Effects: The solvent used to dissolve the quinazolinone compound (e.g., DMSO) can also be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including the vehicle control.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Is Your MTT Assay the Right Choice? [promega.co.uk]
Application Notes and Protocols: Development of VEGFR-2 Inhibitors from 6,7-dimethoxy-1H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors based on the 6,7-dimethoxy-1H-quinazolin-4-one scaffold. This document includes summaries of biological data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGF/VEGFR-2 signaling pathway is dysregulated, leading to increased tumor vascularization, growth, and metastasis.[2][3] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[1][3] The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous kinase inhibitors. This document outlines the development of novel VEGFR-2 inhibitors derived from this scaffold.
VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][5][6][7][8] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals.[3]
References
- 1. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: c-Met Kinase Inhibition by 6,7-dimethoxy-4-anilinoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of cellular processes including proliferation, survival, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway, through overexpression, mutation, or amplification, is a key driver in the development and progression of various human cancers.[1] This makes c-Met a prime target for the development of novel anticancer therapeutics. The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a promising chemical foundation for potent c-Met inhibitors. This document provides detailed data and experimental protocols for researchers investigating this class of compounds.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a series of 6,7-dimethoxy-4-anilinoquinoline derivatives. These compounds, featuring a benzimidazole moiety, were evaluated for their ability to inhibit c-Met kinase activity and the proliferation of various human cancer cell lines.
Table 1: c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives
| Compound ID | R Group (Substituent on Phenyl Ring) | c-Met IC₅₀ (µM) ± SD |
| 12a | H | >50 |
| 12b | 2-F | 1.3 ± 0.2 |
| 12c | 3-F | 0.85 ± 0.11 |
| 12d | 4-F | 0.23 ± 0.04 |
| 12e | 4-Cl | 0.26 ± 0.05 |
| 12f | 4-Br | 0.21 ± 0.03 |
| 12g | 2-CH₃ | 1.8 ± 0.3 |
| 12h | 4-CH₃ | 0.31 ± 0.06 |
| 12i | 2-OCH₃ | 2.5 ± 0.4 |
| 12j | 3-OCH₃ | 0.53 ± 0.09 |
| 12k | 4-OCH₃ | 0.44 ± 0.07 |
| 12l | 4-CF₃ | 0.15 ± 0.02 |
| 12m | 4-OCF₃ | 0.18 ± 0.03 |
| 12n | 4-t-Bu | 0.030 ± 0.008 |
| Cabozantinib | (Positive Control) | 0.025 ± 0.005 |
Data sourced from Zhang, Q.-W., et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
Table 2: Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) ± SD | MCF-7 (Breast Cancer) IC₅₀ (µM) ± SD | MKN-45 (Gastric Cancer) IC₅₀ (µM) ± SD |
| 12a | >50 | >50 | >50 |
| 12b | 21.5 ± 2.1 | 18.3 ± 1.5 | 35.1 ± 3.2 |
| 12c | 15.4 ± 1.8 | 13.2 ± 1.1 | 28.6 ± 2.5 |
| 12d | 9.8 ± 1.2 | 8.5 ± 0.9 | 16.7 ± 1.4 |
| 12e | 10.2 ± 1.3 | 9.1 ± 0.8 | 18.2 ± 1.6 |
| 12f | 9.5 ± 1.1 | 8.1 ± 0.7 | 15.9 ± 1.3 |
| 12g | 25.3 ± 2.4 | 22.1 ± 2.0 | 40.2 ± 3.8 |
| 12h | 11.3 ± 1.4 | 9.8 ± 1.0 | 20.1 ± 1.9 |
| 12i | 28.9 ± 2.7 | 25.4 ± 2.2 | 45.3 ± 4.1 |
| 12j | 13.7 ± 1.5 | 11.6 ± 1.2 | 24.8 ± 2.3 |
| 12k | 12.5 ± 1.3 | 10.9 ± 1.1 | 22.4 ± 2.0 |
| 12l | 8.1 ± 0.9 | 7.2 ± 0.6 | 14.5 ± 1.2 |
| 12m | 8.8 ± 1.0 | 7.9 ± 0.7 | 15.1 ± 1.3 |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | 6.5 ± 0.8 | 5.8 ± 0.5 | 11.7 ± 0.9 |
Data sourced from Zhang, Q.-W., et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted c-Met signaling pathway and the general experimental workflows for evaluating the inhibitory compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro c-Met Kinase Assay (Microfluidic Mobility Shift Assay)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human c-Met kinase. The principle is based on the separation of a fluorescently labeled peptide substrate from its phosphorylated product via electrophoresis in a microfluidic chip.
Materials:
-
Recombinant human c-Met enzyme (catalytic domain)
-
Fluorescently labeled peptide substrate (e.g., Srctide or Poly(Glu, Tyr) 4:1)[2][3]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
Termination Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 10-50 mM EDTA)
-
Microfluidic mobility-shift detection system (e.g., PerkinElmer LabChip® EZ Reader)
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 6,7-dimethoxy-4-anilinoquinoline derivatives in DMSO. Further dilute in Kinase Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the recombinant c-Met enzyme in Kinase Assay Buffer to a 2X final concentration. Add 10 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. A typical concentration is 2 µM peptide substrate and 20 µM ATP (Note: ATP concentration should be at or near the Km for c-Met for accurate IC₅₀ determination).
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The total reaction volume is 20 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of Termination Buffer to each well.
-
Data Acquisition: Place the plate in the microfluidic detection system. The instrument will aspirate the samples, perform electrophoretic separation of the substrate and product, and detect the fluorescence of each.
-
Data Analysis: The instrument software calculates the ratio of phosphorylated product to the sum of product and unphosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using a dose-response curve.
Western Blot Analysis for c-Met Phosphorylation
This protocol is used to confirm that the compounds inhibit the c-Met signaling pathway within the cell by detecting changes in the phosphorylation status of the c-Met receptor.
Materials:
-
Human cancer cell line with c-Met expression (e.g., A549, MKN-45)
-
Serum-free cell culture medium
-
Hepatocyte Growth Factor (HGF), human recombinant
-
Test Compounds (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM Na₃VO₄, 1 mM NaF, and protease inhibitor cocktail).[4][5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. The day before treatment, replace the growth medium with serum-free medium and incubate overnight to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the 6,7-dimethoxy-4-anilinoquinoline derivative (or vehicle control) for 2-4 hours.
-
HGF Stimulation: To induce c-Met phosphorylation, stimulate the cells by adding HGF to the medium at a final concentration of 20-50 ng/mL for 10-15 minutes at 37°C.[6][7] A non-stimulated control should be included.
-
Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total c-Met and the loading control (β-actin), the membrane can be stripped of the first set of antibodies and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met, demonstrating the inhibitory effect of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. FL-labeled Peptide Substrates - Carna Biosciences, Inc. [carnabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the c-Met/hepatocyte growth factor pathway in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-Angiogenic Effect of Novel 4-Anilino-6,7-dimethoxy Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives, particularly those with a 4-anilino-6,7-dimethoxy substitution pattern, represent a promising class of compounds in the development of targeted anti-cancer therapies.[1][2] A significant aspect of their anti-tumor activity stems from their ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] These compounds primarily exert their anti-angiogenic effects by targeting key receptor tyrosine kinases (RTKs) involved in the angiogenic signaling cascade, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives block downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[3] This document provides detailed application notes and experimental protocols for evaluating the anti-angiogenic properties of novel 4-anilino-6,7-dimethoxy quinazoline derivatives.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
The anti-angiogenic activity of 4-anilino-6,7-dimethoxy quinazoline derivatives is predominantly mediated through the inhibition of the VEGF/VEGFR-2 signaling pathway.[4] Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2 on endothelial cells, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[4] This activation initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability, leading to the formation of new blood vessels. The 4-anilino-6,7-dimethoxy quinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the entire downstream signaling cascade.[3]
Caption: VEGFR-2 signaling pathway and the inhibitory action of 4-anilino-6,7-dimethoxy quinazoline derivatives.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative 4-anilino-6,7-dimethoxy quinazoline derivatives against VEGFR-2 and various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 14b | 0.016 | - | - |
| SQ2 | 0.014 | Cabozantinib | 0.0045 |
| 8h | 0.06027 | Sorafenib | 0.05543 |
| 8l | 0.0935 | Sorafenib | 0.05543 |
| 9d | 0.047 (MCF-7) | Sorafenib | - |
| 8a | 0.067 (MCF-7) | Sorafenib | - |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| SQ2 | HT-29 | 3.38 | Cabozantinib | 9.10 |
| SQ2 | COLO-205 | 10.55 | Cabozantinib | 10.66 |
| 8h | MCF-7 | 4.92 | Sorafenib | 5.47 |
| 8l | - | 14.37 | Sorafenib | 9.18 |
| 8a | MCF-7 | 0.6955 | Sorafenib | 0.1283 |
| 8a | HepG-2 | 0.1871 | Sorafenib | 0.0844 |
| 8a | K-562 | 0.1884 | Sorafenib | 0.0606 |
| 8d | A431 | 1.99 | Vandetanib | 10.62 |
| 8d | HUVEC | 3.83 | Vandetanib | 5.75 |
| RB1 | HCT116 | Potent | Cisplatin | Comparable |
| RB1 | K562 | Potent | Cisplatin | Comparable |
| RB1 | SKBR3 | Potent | Cisplatin | Comparable |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of novel 4-anilino-6,7-dimethoxy quinazoline derivatives are provided below.
Caption: General experimental workflow for evaluating the anti-angiogenic activity of novel compounds.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
Objective: To determine the direct inhibitory effect of the test compounds on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2
-
VEGFR-2 kinase assay kit (containing kinase buffer, ATP, and substrate peptide)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib, Vandetanib)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 4x reaction cocktail containing the VEGFR-2 enzyme in kinase buffer.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the 4x reaction cocktail to each well and incubate for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding a 2x ATP/substrate peptide cocktail to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Perform the ELISA-based detection of substrate phosphorylation as per the kit protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
HUVEC Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
VEGF (Vascular Endothelial Growth Factor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM-2 supplemented with 10% FBS and allow them to adhere overnight.
-
Starve the cells in a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of the test compounds on the migration of HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
Test compounds dissolved in DMSO
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing various concentrations of the test compounds.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width or area of the wound at each time point and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
Objective: To assess the ability of the test compounds to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or a similar basement membrane extract
-
Test compounds dissolved in DMSO
-
96-well tissue culture plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Allow the Matrigel to solidify by incubating the plate at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of the test compounds.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
-
Observe and capture images of the tube-like structures using a microscope.
-
Quantify the tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the in vivo anti-angiogenic activity of the test compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, 60-80% humidity)
-
Test compounds dissolved in a suitable solvent
-
Sterile filter paper discs or sponges
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Place a sterile filter paper disc or sponge saturated with the test compound solution onto the CAM. A vehicle control should be used in parallel.
-
Seal the window and return the eggs to the incubator for another 48-72 hours.
-
Observe the CAM under a stereomicroscope and capture images.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc/sponge. A significant reduction in blood vessel formation compared to the control indicates anti-angiogenic activity.[5]
References
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-dimethoxy-1H-quinazolin-4-one as a Chemical Probe for Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dimethoxy-1H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Several derivatives of quinazolinone have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and intracellular transport. These agents often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate tubulin function and to screen for novel anticancer agents. While specific quantitative data for this exact molecule is not extensively published, the provided protocols are based on established methods for characterizing tubulin inhibitors, with representative data from structurally related 6,7-dimethoxyquinazoline derivatives.
Mechanism of Action
Quinazolinone-based tubulin inhibitors typically function as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics is central to their cytotoxic effects. The subsequent mitotic arrest activates the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis).
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize quantitative data for representative quinazolinone-based tubulin inhibitors, providing a reference for the expected potency of compounds with this scaffold.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound Reference | Scaffold | IC50 (µM) for Tubulin Polymerization Inhibition |
| Analogue G13 | 2-aryl-4-amide-quinoline | 13.5[1][2] |
| Compound 19c | Quinazoline | Potent inhibitor (data not quantified)[3] |
| Compound 4a | N-aryl 1,2,3,4-tetrahydroquinoline | 0.85[4] |
| Compound 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Complete inhibition (data not quantified)[5] |
| Compound 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one | Reduced microtubule formation[5] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound Reference | Cell Line | GI50/IC50 (µM) |
| Derivative 7c | HCT116p53(+/+) | 0.7[6] |
| Derivative 7c | HCT116p53(-/-) | 1.7[6] |
| Compound Q19 | HT-29 | 0.051[7] |
| Compound 4a4 | SKOV3 | 0.0027[8] |
| Compound 19c | K562, HepG2, KB, HCT-8, MDA-MB-231 | Noteworthy potency[3] |
| HoLu-12 | OSCC cells | Significant reduction in viability[9] |
Disclaimer: The data presented is for structurally related quinazolinone derivatives and should be used as a general guide for the potential activity of this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare the tubulin reaction mixture on ice by diluting the tubulin stock in G-PEM buffer to a final concentration of 2-4 mg/mL.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add various concentrations of the test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and determine the IC50 value for the test compound.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with the test compound.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Glass coverslips
-
Cell culture medium
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 18-24 hours). Include vehicle-treated cells as a negative control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line
-
96-well plate
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line
-
6-well plate
-
Cell culture medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising chemical probe for the investigation of tubulin dynamics and the development of novel anticancer therapeutics. The protocols outlined in this document provide a comprehensive framework for characterizing its biological activity, from its direct effects on tubulin polymerization to its cellular consequences on cell cycle progression and viability. Researchers are encouraged to adapt these methodologies to their specific cell models and experimental questions to fully elucidate the potential of this and related quinazolinone compounds.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma CAL27 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives with Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6,7-dimethoxy-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as anticancer agents.[1][2] These compounds frequently target protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, proliferation, and differentiation.[3][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, providing valuable insights for drug design and optimization.[5] This document provides a summary of molecular docking studies of this compound derivatives with various protein kinases, along with detailed experimental protocols for performing such analyses.
Data Presentation: Molecular Docking of this compound Derivatives
The following tables summarize the quantitative data from molecular docking studies of various this compound derivatives with different protein kinases. These studies highlight the potential of this scaffold to interact favorably with the ATP-binding sites of these key oncogenic drivers.
Table 1: Molecular Docking Data for 6,7-dimethoxy-4-anilinoquinazoline Derivatives as VEGFR-2 Inhibitors
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Methylbenzamide derivative 27 | VEGFR-2 | Not Specified | Not Specified (IC50 = 0.016 µM) | [6] |
| RB1 | VEGFR-2 | Not Specified | Not Specified | [7] |
Table 2: Molecular Docking Data for Quinazolin-4(3H)-one Derivatives with Various Kinases
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 2i | CDK2 | 2BHE | Not Specified | [4] |
| 3i | CDK2 | 2BHE | Not Specified | [4] |
| 2i | EGFR | 3POZ | Not Specified | [4] |
| 3i | EGFR | 3POZ | Not Specified | [4] |
| 2h | EGFR | Not Specified | Not Specified (IC50 = 0.102 µM) | [4] |
| 2i | EGFR | Not Specified | Not Specified (IC50 = 0.097 µM) | [4] |
| 3h | EGFR | Not Specified | Not Specified (IC50 = 0.128 µM) | [4] |
| 3i | EGFR | Not Specified | Not Specified (IC50 = 0.181 µM) | [4] |
| 2h | HER2 | 3PP0 | Not Specified (IC50 = 0.138 µM) | [4] |
| 2i | HER2 | 3PP0 | Not Specified (IC50 = 0.128 µM) | [4] |
| 3f | HER2 | 3PP0 | Not Specified (IC50 = 0.132 µM) | [4] |
| 3g | HER2 | 3PP0 | Not Specified (IC50 = 0.112 µM) | [4] |
| 6c | CDK2 | 3TI1 | Not Specified (IC50 = 0.183 µM) | [8] |
| 6c | EGFR | Not Specified | Not Specified (IC50 = 0.083 µM) | [8] |
| 6c | VEGFR-2 | Not Specified | Not Specified (IC50 = 0.076 µM) | [8] |
| 6c | HER2 | Not Specified | Not Specified (IC50 = 0.138 µM) | [8] |
Table 3: Molecular Docking Data for Other Quinazoline Derivatives
| Compound ID/Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 6,7-dimethoxy-derivative | EGFRwt | Not Specified | Not Specified | [2] |
| 6,7-dimethoxy-derivative | VEGFR-2 | Not Specified | Not Specified | [2] |
| QS1 | EGFR TK | 1M17 | -10.1 | [9] |
| QS1 | CDK II | 2KW6 | -8.7 | [9] |
| SGQ4 | EGFR Tyrosine Kinase | 1M17 | -7.46 | [10] |
| DMUQ5 | EGFR Tyrosine Kinase | 1M17 | -7.31 | [10] |
| 6AUQ6 | EGFR Tyrosine Kinase | 1M17 | -6.85 | [10] |
| PTQ8 | EGFR Tyrosine Kinase | 1M17 | -6.74 | [10] |
Experimental Protocols: Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies of this compound derivatives with protein kinases, based on methodologies reported in the literature.[4][5][8][10]
1. Software and Hardware Requirements:
-
Molecular Modeling Software: AutoDock Vina, PyRx, Schrödinger Suite (Maestro), GOLD, or similar.[5][8]
-
Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.[2][8]
-
Computational Hardware: A high-performance workstation or access to a computing cluster is recommended for handling complex calculations and multiple docking runs.
2. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB) (114] Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction.[5]
-
Add polar hydrogen atoms to the protein structure.[5]
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Repair any missing side chains or loops if necessary, using tools available in the molecular modeling software.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
3. Ligand Preparation:
-
Draw the Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or Maestro.[7]
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[5] This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
4. Docking Simulation:
-
Define the Binding Site (Grid Box): Define the active site of the protein kinase where the docking simulation will be performed. This is typically a grid box centered on the co-crystallized ligand or identified through literature knowledge of the ATP-binding pocket. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling.
-
Run the Docking Algorithm: Execute the docking simulation using the chosen software. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding energy or docking score for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[10]
-
Analyze the Results:
-
The docking results will typically be presented as a ranked list of ligand poses based on their predicted binding affinities (docking scores).
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
5. Post-Docking Analysis:
-
Visualize Binding Interactions: Use molecular visualization software to analyze the binding mode of the top-ranked pose.[2]
-
Identify Key Interactions: Identify and analyze the key intermolecular interactions between the ligand and the protein, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-pi stacking and pi-alkyl interactions: Can contribute significantly to binding affinity.
-
-
Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of a known inhibitor co-crystallized in the same protein to validate the docking protocol and gain further insights.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways involving protein kinases targeted by quinazolinone derivatives and a typical workflow for molecular docking experiments.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 10. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
Application Notes and Protocols: Synthesis and Anticancer Screening of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and anticancer screening of 4-anilino-6,7-dimethoxyquinazoline derivatives. This class of compounds, which includes the well-known EGFR inhibitor Gefitinib, has been a cornerstone in the development of targeted cancer therapies.[1][2][3][4] The protocols outlined below are designed to guide researchers in the preparation and evaluation of these potent anticancer agents.
Introduction
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and, in some cases, the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5] By competitively binding to the ATP-binding site within the kinase domain of these receptors, these derivatives effectively block downstream signaling cascades that are critical for tumor cell proliferation, survival, and angiogenesis.[1][6] Mutations and overexpression of EGFR are common drivers in various cancers, making it a prime target for therapeutic intervention.[2][4] Consequently, the development of novel 4-anilino-6,7-dimethoxyquinazoline derivatives remains an active area of research to overcome drug resistance and improve therapeutic outcomes.[4]
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Inhibitory Activity of Gefitinib Analogs and Related Derivatives
| Compound | Target(s) | IC50 Value (nM) | Cell Line | IC50 Value (µM) | Reference |
| PD153035 (4-(3-Bromoanilino)-6,7-dimethoxyquinazoline) | EGFR | 0.025 | - | - | [1][7] |
| Vandetanib | VEGFR2, VEGFR3, EGFR | 40, 110, 500 | HUVEC, PC-9, A549 | 0.06, 0.09, - | [1] |
| Gefitinib | EGFR | - | NCI-H1299, A549, NCI-H1437 | 14.23 ± 0.08, 15.11 ± 0.05, 20.44 ± 1.43 | [8] |
| Compound 4b (Gefitinib-1,2,3-triazole derivative) | - | - | NCI-H1299, A549, NCI-H1437 | 4.42 ± 0.24, 3.94 ± 0.01, 1.56 ± 0.06 | [8] |
| Compound 4c (Gefitinib-1,2,3-triazole derivative) | - | - | NCI-H1299, A549, NCI-H1437 | 4.60 ± 0.18, 4.00 ± 0.08, 3.51 ± 0.05 | [8] |
| Compound 19h (2-nitroimidazole derivative) | EGFR | 0.47 | A549, HT-29 | Sub-micromolar | [9] |
| Compound 33 (imidazole derivative) | - | - | A431 | 3 | [10] |
| F-MPG | - | - | HCC827 | 0.0053 | [7] |
| OH-MPG | - | - | HCC827 | 0.0020 | [7] |
Table 2: Cytotoxicity of Novel Quinazoline Derivatives
| Compound ID | HCT116 (IC50 µM) | K562 (IC50 µM) | SKBR3 (IC50 µM) | Reference |
| RB1 | Potent | Potent | Potent | [5] |
| RB4 | Moderate | Moderate | Moderate | [5] |
| RB7 | Moderate | Moderate | Moderate | [5] |
| Cisplatin (Standard) | Active | Active | Active | [5] |
Signaling Pathway
The primary mechanism of action for many 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and invasion. The 4-anilino-6,7-dimethoxyquinazoline derivatives act as ATP-competitive inhibitors, preventing this autophosphorylation and thereby blocking the downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] - Temperature: Verify that the reaction is conducted at the optimal temperature. Some methods require heating for several hours.[1][3] - Reagent Stoichiometry: Check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Conditions | - Solvent Choice: The choice of solvent can significantly impact the reaction. While Dimethylformamide (DMF) is commonly used, other solvents might be more effective depending on the specific synthetic route.[4] - Catalyst Activity: If a catalyst is used (e.g., ZnCl₂, AlCl₃), ensure it is fresh and active.[4] - Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for quinazolinone synthesis.[5] |
| Degradation of Starting Materials or Product | - Temperature Control: Avoid excessive temperatures that can lead to the decomposition of reactants or the final product. - Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. |
Issue 2: Presence of Significant Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Formation of N-acylanthranilic acid intermediate: In syntheses starting from anthranilic acid derivatives, the intermediate N-acylanthranilic acid may not fully cyclize. Ensure sufficient heating and appropriate dehydrating conditions. - Hydrolysis of the Product: Quinazolinones can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture during workup to the appropriate pH.[6] |
| Contaminated Starting Materials | - Purity Check: Verify the purity of the starting materials (e.g., 4,5-dimethoxyanthranilic acid derivatives) before starting the reaction. Impurities in the starting materials can lead to the formation of side products. |
| Inefficient Purification | - Recrystallization: Use an appropriate solvent system for recrystallization to remove impurities effectively. - Column Chromatography: If recrystallization is insufficient, purify the product using column chromatography with a suitable eluent system, such as chloroform/methanol mixtures.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is methyl 4,5-dimethoxyanthranilate.[7] This can be reacted with reagents like formamide or a combination of phosphorus oxychloride and dimethylformamide to yield the desired product.[7] Another route involves starting with 4,5-dimethoxy-2-nitrobenzoic acid, which is then converted through several steps to the quinazolinone.[8]
Q2: What are the key reaction parameters to control for maximizing the yield?
The key parameters to control are reaction temperature, reaction time, and the choice of solvent and catalyst. For instance, using phosphorus oxychloride in dimethylformamide often requires careful temperature control, starting at a low temperature and allowing it to warm to room temperature.[7] Microwave-assisted synthesis can offer better control over heating and significantly reduce reaction times.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows you to determine when the starting materials have been consumed and the product has formed, helping to avoid unnecessarily long reaction times which can lead to side product formation.
Q4: What is a reliable method for the purification of this compound?
A common and effective purification method is recrystallization from a suitable solvent, such as methanol.[1] If significant impurities persist, column chromatography using a silica gel stationary phase and an eluent system like chloroform/methanol is recommended.[3]
Experimental Protocols
Protocol 1: Synthesis from Methyl 4,5-dimethoxyanthranilate
This protocol is adapted from a high-yield synthesis method.[7]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4,5-dimethoxyanthranilate (1.0 mole) in dimethylformamide (800 ml).
-
Reagent Addition: Cool the solution to 10°C. To a separate flask containing dimethylformamide (700 ml), slowly add phosphorus oxychloride (1.0 mole) while maintaining the temperature at 10°C.
-
Reaction: Add the solution of methyl 4,5-dimethoxyanthranilate dropwise to the phosphorus oxychloride solution over 1 hour, keeping the temperature at 10°C.
-
Workup: Allow the reaction mixture to warm to room temperature. Pour the mixture slowly into 2 liters of water.
-
Isolation: Cool the resulting suspension to 0°C and filter the solid product.
-
Purification: Wash the solid with water and dry it over phosphorous pentoxide to obtain this compound. A reported yield for a similar reaction is 97%.[7]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Methyl 4,5-dimethoxyanthranilate | POCl₃, DMF | DMF | 10°C to RT | 97 | [7] |
| 4,5-dimethoxy-2-nitrobenzoic acid | 1. MeOH, H₂SO₄; 2. Fe, reduction; 3. Urea, fusion | Methanol, then solid phase | Reflux, then fusion | 90 (for the first step) | [8] |
| 2-Amino-4,5-dimethoxybenzamide | Formamide | Formamide | Heating | Not specified | [6] |
| 4,5-dimethoxy-2-aminobenzamide | Potassium cyanate | Not specified | Cyclization | Not specified | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE [7universum.com]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 8. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
Technical Support Center: Purification of 6,7-dimethoxy-1H-quinazolin-4-one by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-dimethoxy-1H-quinazolin-4-one by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound fails to dissolve in the hot solvent.
Possible Causes:
-
Insufficient Solvent: The volume of the solvent may not be enough to dissolve the amount of crude product.
-
Inappropriate Solvent: The chosen solvent may have poor solvating power for your compound, even at elevated temperatures.
-
Insoluble Impurities: The crude product may contain insoluble impurities.
Solutions:
-
Gradually add more hot solvent in small portions until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
If the compound remains insoluble after adding a significant amount of additional solvent, the solvent is likely unsuitable. A different solvent or a solvent mixture should be tested.
-
If a significant portion of the material dissolves but some solid remains, these are likely insoluble impurities. In this case, perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool.[1]
Q2: No crystals are forming upon cooling the solution.
Possible Causes:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.
-
Unsuitable Solvent: The compound is too soluble in the chosen solvent even at low temperatures.
Solutions:
-
Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[1]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound to the cooled solution.
-
If the above methods fail, cool the solution in an ice bath to further decrease solubility.[1]
-
If crystallization still does not occur, the solvent is likely not appropriate. The solvent should be removed, and recrystallization should be attempted with a different solvent system.
Q3: An oil has formed instead of crystals.
Possible Causes:
-
Rapid Cooling: The solution was cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice.
-
High Impurity Level: The presence of significant impurities can disrupt crystal formation.
-
Low Melting Point: The melting point of the compound might be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.
Solutions:
-
Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool down much more slowly. Insulating the flask can help with this.
-
If an oil persists, try adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the oily solution while it is still warm to try and induce crystallization.
-
If impurities are suspected to be the cause, consider a preliminary purification step, such as column chromatography, before recrystallization.
Q4: The yield of my recrystallized this compound is very low.
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: The compound crystallized during hot filtration.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve some of the product.
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and receiving flask.[1] You can also add a small excess of hot solvent before filtering and then evaporate it after filtration.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
An ideal solvent for recrystallization is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test for quinazolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[1] A patent for a related compound, 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione, mentions recrystallization from dilute acetic acid. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a small-scale solubility test?
Place a small amount of your crude this compound (about 20-30 mg) in a small test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature. After cooling, the compound should crystallize out of the solution.
Q3: What are common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials, such as 2-amino-4,5-dimethoxybenzoic acid derivatives, and by-products from the cyclization reaction. The nature of the impurities will depend on the specific synthetic route used.
Q4: How can I confirm the purity of my recrystallized product?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS) can confirm the structure and identify the presence of any remaining impurities.
Data Presentation
| Solvent | Solubility at 25°C (Illustrative) | Solubility at Boiling Point (Illustrative) | Suitability as a Recrystallization Solvent |
| Water | Very Low | Low | Poor (as a single solvent) |
| Ethanol | Low | High | Good |
| Methanol | Low | High | Good |
| Ethyl Acetate | Sparingly Soluble | High | Good |
| Hexane | Very Low | Very Low | Poor (good as an anti-solvent) |
| Acetone | Moderate | High | Potentially Suitable |
| Dichloromethane | Moderate | N/A (low boiling point) | Poor |
| Dilute Acetic Acid | Low | High | Potentially Suitable[2] |
Note: This table is for illustrative purposes. Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound using a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and fluted filter paper (if needed for hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the pre-heated flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
This protocol is useful when no single solvent has the ideal solubility characteristics. A common solvent pair for compounds of this type is ethyl acetate and hexane.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethyl Acetate)
-
"Poor" solvent (e.g., Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (ethyl acetate) in an Erlenmeyer flask.
-
Inducing Cloudiness: While the solution is still hot, add the "poor" solvent (hexane) dropwise with swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in a ratio that favors the "poor" solvent).
-
Drying: Dry the purified crystals under vacuum.
Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: A generalized workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of Substituted Quinazolin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted quinazolin-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted quinazolin-4-ones?
The most prevalent methods for synthesizing quinazolin-4-ones generally start from anthranilic acid or its derivatives.[1][2][3] Common co-reactants that introduce the C2 and N3 substituents include amides, aldehydes, isatoic anhydride, and various amines.[4][5][6] For instance, the Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide.[3]
Q2: I am getting a very low yield in my quinazolin-4-one synthesis. What are the primary reasons for this?
Low yields in quinazolin-4-one synthesis can be attributed to several factors:
-
Incomplete Reactions: The reaction may not have gone to completion due to insufficient heating, short reaction times, or non-optimal stoichiometry of reagents.[3]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process. For example, the dehydration of formamide at high temperatures can be a contributing factor in certain syntheses.[3]
-
Suboptimal Reaction Conditions: High temperatures are often necessary, which can lead to the degradation of starting materials or the desired product.[3] The choice of solvent and catalyst is also crucial for achieving high yields.[7][8]
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization.[5]
Q3: What are some common side reactions to be aware of during the synthesis of quinazolin-4-ones?
Side reactions can be a significant challenge. Depending on the synthetic route, these can include the formation of dimers, over-oxidation products, or incomplete cyclization. For example, in syntheses starting from anthranilic acid and acetic anhydride, the intermediate 2-methyl-4H-3,1-benzoxazin-4-one is susceptible to decomposition in the presence of water.
Q4: How can I improve the yield and purity of my substituted quinazolin-4-one product?
To enhance the yield and purity, consider the following optimization strategies:
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[1]
-
Catalyst Selection: The use of an appropriate catalyst, such as p-toluenesulfonic acid, iron(III) chloride, or copper-based catalysts, can significantly improve reaction efficiency and selectivity.[4][9][8]
-
Solid-Phase Synthesis: For certain derivatives, solid-phase synthesis can facilitate purification and drive the reaction to completion.
-
Purification Techniques: Employing the right purification method is critical. Flash column chromatography and recrystallization are common methods. For challenging separations, preparative HPLC may be necessary.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials- Incorrect reaction temperature- Inefficient catalyst | - Check the purity and integrity of your starting materials.- Optimize the reaction temperature. Some reactions require heating up to 120-140 °C.[8]- Screen different catalysts (e.g., Lewis acids, transition metals) and optimize the catalyst loading.[4][7][8] |
| Formation of Multiple Products/Impure Product | - Side reactions due to high temperature- Non-selective reagents- Presence of water or other impurities | - Attempt the reaction at a lower temperature for a longer duration.- Use more selective reagents or protecting groups if necessary.- Ensure all glassware is dry and use anhydrous solvents. The intermediate benzoxazinone is particularly sensitive to water. |
| Difficulty in Product Purification | - Product co-elutes with starting materials or byproducts in chromatography.- Product is an oil or does not crystallize well. | - Develop a new solvent system for column chromatography by testing different solvent polarities.- For recrystallization, screen a variety of solvents or solvent mixtures.[10]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Yields | - Variability in reaction setup- Inconsistent heating | - Ensure consistent stirring and heating. Use of a microwave reactor can provide more uniform heating.- Carefully control the addition rate of reagents. |
Experimental Protocols
General Procedure for Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes
This protocol is a generalized procedure based on common literature methods.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[5][10]
Microwave-Assisted Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
This is a two-step procedure that can be accelerated using microwave irradiation.[1]
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Mix anthranilic acid and acetic anhydride in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 8-10 minutes).
-
Concentrate the mixture under vacuum to obtain the crude benzoxazinone, which is used in the next step without further purification.
Step 2: Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one
-
To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add the desired primary amine and a solid support (e.g., alumina or silica gel).
-
Irradiate the mixture in a microwave reactor.
-
Extract the product from the solid support with a suitable solvent (e.g., methanol) and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualized Workflows
Caption: General workflow for the synthesis of 2-substituted quinazolin-4-ones.
Caption: A logical workflow for troubleshooting low yields in quinazolin-4-one synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. ppublishing.org [ppublishing.org]
- 9. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Niementowski Quinazolinone Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the Niementowski synthesis of quinazolinones. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and streamline their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Niementowski quinazolinone synthesis.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature in 10-20°C increments (typically in the range of 130-150°C for conventional heating) and monitor progress by TLC. Extend the reaction time. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction time and potentially improve yield.[1][2] |
| Decomposition of starting materials or product at high temperatures. | If decomposition is observed (e.g., charring), reduce the reaction temperature and extend the reaction time. Alternatively, microwave-assisted synthesis can be employed which often requires lower overall heating time, minimizing degradation.[2][3] | |
| Poor solubility of reactants. | Select a high-boiling point solvent in which the reactants are soluble at the reaction temperature. Common solvents include DMF or DMSO for polar substrates, and toluene or dioxane for less polar ones.[2] Solvent-free conditions, especially with microwave irradiation, can also be highly effective.[3][4] | |
| Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried, as the reaction involves the elimination of water. The presence of excess water can inhibit the cyclization step.[2] | |
| Formation of Side Products | Unexpected byproduct formation. | In reactions involving β-ketoesters like ethyl acetoacetate, the formation of pyrano[3,2-c]quinoline-2,5-dione derivatives has been reported.[5][6] Confirm the structure of the byproduct using analytical techniques. To favor the desired quinazolinone, modification of the amide component may be necessary. |
| Oxidation of the product. | The quinazolinone ring can be susceptible to oxidation. If suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Difficulty in Product Isolation and Purification | Product precipitation issues. | Upon cooling, the quinazolinone product often precipitates from the reaction mixture. If it remains dissolved, try adding a non-polar solvent like hexanes or cold ethanol to induce precipitation.[1] |
| Oily or impure solid product. | Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common and effective purification method for solid products.[1][8] For complex mixtures or oily products, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a typical starting point for elution.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the classical conditions for a Niementowski quinazolinone synthesis?
A1: The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide at elevated temperatures, typically between 130-150°C, often for several hours.[1][9] A common variation uses formamide to yield the parent quinazolin-4(3H)-one.[1]
Q2: My conventional heating method is slow and gives low yields. What is the best alternative?
A2: Microwave-assisted organic synthesis (MAOS) is a highly effective alternative to conventional heating for the Niementowski reaction.[1] It significantly reduces reaction times from hours to minutes and frequently leads to higher product yields.[8][10]
Q3: Are there any catalysts that can improve the Niementowski reaction?
A3: Yes, particularly in microwave-assisted synthesis, solid-supported catalysts can be beneficial. Acidic alumina, silica gel, and montmorillonite K-10 have been used, with montmorillonite K-10 often providing the best yields under solvent-free conditions.[3] For some variations of quinazolinone synthesis, catalysts like phosphorus oxychloride or polyphosphoric acid have been employed.[11]
Q4: Can I run the Niementowski reaction without a solvent?
A4: Yes, solvent-free (neat) conditions are often employed, especially in conjunction with microwave irradiation.[3][4] This approach is environmentally friendly and can simplify work-up procedures.
Q5: What is the general mechanism of the Niementowski quinazolinone synthesis?
A5: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate from the reaction of anthranilic acid and the amide. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final quinazolinone ring system.[1] A similar pathway has been proposed for the Niementowski quinoline synthesis.[11]
Quantitative Data Presentation
The following tables summarize comparative data for conventional versus microwave-assisted Niementowski synthesis, highlighting the improvements in reaction time and yield.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Quinazolinone Synthesis
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| Anthranilic acid, Formamide | Conventional | 6 hours | Moderate | [9] |
| Anthranilic acid, Formamide | Microwave (60W) | 20 minutes | High | [9] |
| Substituted anthranilic acids, Various amides | Conventional | 6-8 hours | 68-81 | [4] |
| Substituted anthranilic acids, Various amides | Microwave | 9 minutes | 82-94 | [4] |
| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Conventional | 10 hours | Not specified | [1] |
| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Microwave (800W) | 5 minutes | Not specified | [1] |
Table 2: Effect of Solid Support Catalysts in Microwave-Assisted Niementowski Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
| Catalyst | Reaction Time (min) | Yield (%) |
| Acidic Alumina | 4 | 85 |
| Silica Gel | 4 | 88 |
| Montmorillonite K-10 | 4 | 92 |
Data adapted from Balalaie et al., 2001.[3]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
This protocol is a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones using conventional heating.
Materials:
-
Substituted anthranilic acid (0.01 mol)
-
Appropriate carboxylic acid (0.01 mol)
-
Primary aromatic or heteroaromatic amine (0.01 mol)
-
Pyridine (as solvent)
Procedure:
-
A mixture of the substituted anthranilic acid, carboxylic acid, and amine is taken in pyridine.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess pyridine is removed by distillation.
-
The reaction mixture is cooled to room temperature and poured over crushed ice.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., glacial acetic acid) to afford the pure quinazolinone.[8]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
This protocol describes an efficient and environmentally benign microwave-assisted synthesis.
Materials:
-
Substituted anthranilic acid (0.01 mol)
-
Appropriate carboxylic acid (0.01 mol)
-
Primary aromatic or heteroaromatic amine (0.01 mol)
Procedure:
-
Equimolar amounts of the neat reactants are mixed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation (e.g., 400-500 W).
-
The reaction is typically complete within 4-5 minutes.
-
The progress of the reaction can be monitored by TLC after cooling and dissolving a small sample in a suitable solvent.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with a suitable solvent (e.g., cold ethanol) and dried to afford the pure quinazolinone.[4]
Visualizations
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Caption: General Experimental Workflow for Quinazolinone Synthesis.
Caption: Troubleshooting Decision Tree for Niementowski Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the condensation of 2-amino-4,5-dimethoxybenzoic acid with formamide. This one-pot reaction typically involves heating the neat mixture or using a high-boiling solvent.
Q2: What are the typical reaction conditions for the synthesis using 2-amino-4,5-dimethoxybenzoic acid and formamide?
A2: Reaction conditions can vary, but generally involve heating the reactants at elevated temperatures. Below is a summary of reported conditions.
| Parameter | Value | Reference |
| Temperature | 145°C - 170°C | [1] |
| Reaction Time | 4 - 12 hours | [1][2] |
| Atmosphere | Nitrogen | [1] |
| Reactant Ratio | 1 : 4 (acid : formamide) | [1] |
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows for the tracking of the consumption of the starting material (2-amino-4,5-dimethoxybenzoic acid) and the formation of the desired product.
Q4: What are the key safety precautions to take during this synthesis?
A4: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction is conducted at high temperatures, so precautions against thermal burns are necessary.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I resolve this?
A: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The cyclization reaction requires a specific temperature range to proceed efficiently.
-
Solution: Ensure your reaction is heated to at least 145°C. If the temperature is too low, the rate of reaction will be very slow. Conversely, excessively high temperatures can lead to decomposition of starting materials and products. An oil bath with a thermocouple is recommended for accurate temperature control.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction using TLC or HPLC to determine the optimal reaction time.[2] Continue heating until the starting material is consumed.
-
-
Purity of Starting Materials: Impurities in the 2-amino-4,5-dimethoxybenzoic acid or formamide can interfere with the reaction.
-
Solution: Use reagents of high purity. If necessary, purify the 2-amino-4,5-dimethoxybenzoic acid by recrystallization. Ensure the formamide is dry.
-
-
Improper Work-up Procedure: The product may be lost during the isolation process.
-
Solution: After cooling the reaction mixture, the addition of water should precipitate the crude product. Ensure the mixture is sufficiently cooled to maximize precipitation. Wash the filtered solid with cold water and a non-polar solvent like hexane to remove residual formamide and other soluble impurities.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is impure, and I am having difficulty with purification. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Understanding the potential side reactions can aid in their minimization and removal.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the formation of N-formyl-2-amino-4,5-dimethoxybenzoic acid.
-
Mitigation: Ensure adequate reaction time and temperature to drive the cyclization to completion. The presence of this intermediate can be detected by LC-MS.
-
Purification: This acidic byproduct can often be removed by washing the crude product with a dilute sodium bicarbonate solution.
-
-
Decarboxylation of Starting Material: At high temperatures, 2-amino-4,5-dimethoxybenzoic acid can undergo decarboxylation to form 3,4-dimethoxyaniline. This can then react with formamide to produce N-(3,4-dimethoxyphenyl)formamide.
-
Mitigation: Avoid excessively high reaction temperatures. Stick to the recommended temperature range.
-
Purification: These byproducts are generally more soluble in organic solvents than the desired product. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water.
-
-
Formation of Polymeric Byproducts: Under harsh conditions, complex, often insoluble, polymeric materials can form.
-
Mitigation: Strict control of the reaction temperature and time is crucial. Using an inert atmosphere (e.g., nitrogen) can also help to prevent oxidative side reactions.[1]
-
Purification: These are often amorphous, insoluble materials that can sometimes be removed by dissolving the crude product in a suitable solvent (like DMF) and filtering off the insoluble matter.
-
Summary of Potential Side Products:
| Side Product Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| N-formyl-2-amino-4,5-dimethoxybenzoic acid | HOC(=O)C₆H₂(OCH₃)₂NHCHO | Incomplete cyclization | Increase reaction time/temperature |
| N-(3,4-dimethoxyphenyl)formamide | HCONHC₆H₃(OCH₃)₂ | Decarboxylation of starting material followed by formylation | Avoid excessive heat |
| Polymeric materials | - | High temperatures, presence of oxygen | Strict temperature control, inert atmosphere |
Experimental Protocols
Synthesis of this compound
A mixture of 2-amino-4,5-dimethoxybenzoic acid (0.15 mol) and formamide (0.6 mol) is stirred vigorously in a reaction vessel under a nitrogen atmosphere. The mixture is heated to 145°C for 4 hours.[1] The reaction is monitored by TLC until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with cold water, followed by hexane, and then dried to yield the crude product.[1] Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential main and side reaction pathways during synthesis.
Caption: Troubleshooting workflow for low yield or impure product.
References
troubleshooting low solubility of quinazolinone derivatives in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazolinone derivatives exhibit poor water solubility?
A1: The limited water solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often feature a rigid, fused heterocyclic ring system. When combined with other aromatic and lipophilic substituents, this leads to high crystal lattice energy and low polarity. Consequently, it is difficult for water molecules to surround and dissolve the compound, resulting in poor aqueous solubility.[1] Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the first step I should take when my quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1] For compounds that are particularly difficult to dissolve, gentle warming (37-60°C) and ultrasonication can be beneficial.[1] When diluting the stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation. If precipitation still occurs, it suggests that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]
-
Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[1]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance solubility.[1][2]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which increases its apparent water solubility.[1][2] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]
Q4: How does adjusting the pH affect the solubility of quinazolinone derivatives?
A4: The 4(3H)-quinazolinone scaffold includes basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility significantly decreases at neutral or basic pH.[1] Therefore, modifying the pH of your buffer system can be a highly effective method for improving solubility, provided the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]
Q5: My compound shows potent in vitro activity but has poor oral bioavailability in animal models. What formulation strategies can I explore?
A5: This is a classic challenge for BCS Class II and IV drugs, where low solubility restricts absorption from the gastrointestinal (GI) tract.[2] To improve bioavailability, advanced formulation strategies are often necessary. Key approaches include:
-
Salt Formation: Converting the neutral drug into a salt form can increase aqueous solubility and lead to a faster dissolution rate.[1]
-
Solid Dispersion: Dispersing the drug at a molecular level within a hydrophilic polymer matrix reduces particle size and can convert the drug to a more soluble amorphous state.[1]
-
Nanosuspension: Reducing the drug particle size to the nanometer range increases the surface area for dissolution.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the dissolution rate and bioavailability of poorly soluble compounds.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assay
Question: I have dissolved my quinazolinone derivative in a small amount of DMSO and diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I am observing precipitation, which is compromising my results. What steps can I take to resolve this?
Answer: Precipitation in aqueous buffers is a frequent problem for lipophilic compounds like many quinazolinones.[2] The following workflow can guide your troubleshooting efforts.
Issue 2: Selecting an Appropriate Solubilization Strategy
Question: How do I decide which solubilization method is best for my specific quinazolinone derivative and experimental setup?
Answer: The choice of strategy depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro assay vs. in vivo study).
Data on Solubility Enhancement Strategies
The following table summarizes the improvement in solubility and dissolution for several quinazolinone-based drugs using different formulation techniques.
| Drug | Technique | Mechanism of Action | Result | Reference |
| Lapatinib | Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate. | 4-fold increase in kinetic aqueous solubility compared to the free base. | [1] |
| Lapatinib | Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state. | Significant increase in dissolution rate compared to the pure drug. | [1] |
| Erlotinib | Nanosuspension | Reduces drug particle size to the nanometer range, increasing the surface area for dissolution. | Nanoliposomal formulation improved drug bioavailability by nearly 2 times compared to ordinary liposomes. | [1] |
| Erlotinib | Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility. | An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution. | [1] |
| Gefitinib | Lipid-Based Formulation (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids. | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug. | [1] |
| Quinazolinone Derivative | Solid Dispersion (with Polaxamer 407) | Improved wettability, decrease in crystallinity, and an increase in the amorphous fraction of the drug. | Improved in-vitro dissolution rate. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[1][2]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.[1][2]
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[1]
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film or solid mass is formed.[1][4]
-
Drying: Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove any residual solvent.[4]
-
Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. Characterize the solid state (e.g., amorphous nature) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the successful formation of the solid dispersion.[4]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol outlines a common method for preparing a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[2]
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazolinone drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin or HP-β-CD).[2]
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[2]
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain a consistent paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[2]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it reaches a constant weight.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
Confirmation: Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRPD, or Fourier-Transform Infrared (FTIR) spectroscopy.
Hypothetical Signaling Pathway
Many quinazolinone derivatives are developed as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a quinazolinone derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades involved in cell proliferation and survival.
References
Technical Support Center: Stability of 6,7-dimethoxy-1H-quinazolin-4-one in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 6,7-dimethoxy-1H-quinazolin-4-one and other quinazolinone derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in various biologically active compounds.[1][2][3] Derivatives of quinazolinone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3][4] Specifically, compounds with the 6,7-dimethoxy-quinazoline core have been investigated as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and for their potential in cancer therapy.[5][6]
Q2: I'm observing a decrease in the expected biological activity of this compound in my multi-day cell culture experiment. What could be the cause?
A decrease in compound efficacy over time is a common issue and can often be attributed to compound instability in the cell culture medium.[7][8] Several factors can contribute to this, including:
-
Chemical Degradation: The compound may be chemically unstable at 37°C in the aqueous, buffered environment of the cell culture medium.[7] Hydrolysis, though less common for the core quinazolinone ring, can be influenced by substituents.[9][10]
-
Metabolic Instability: Cells can metabolize the compound into inactive forms.[7] This has been observed with other 6,7-dialkoxy-quinazoline derivatives.[5]
-
Binding to Plasticware or Serum Proteins: The compound may adsorb to the surfaces of cell culture plates or bind to proteins in fetal bovine serum (FBS), reducing its bioavailable concentration.[7]
-
Precipitation: Due to low aqueous solubility, the compound may precipitate out of the medium over time, especially at higher concentrations.[11][12]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
The most direct way to assess stability is to incubate the compound in the complete cell culture medium (including serum and other supplements) under your experimental conditions (e.g., 37°C, 5% CO2).[7] Samples of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13] A decrease in concentration over time indicates instability.
Q4: What are the best practices for preparing and storing stock solutions of quinazolinone derivatives?
To maximize stability and ensure consistent results:
-
Solvent: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[11]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][14]
-
Working Solutions: It is best to prepare fresh dilutions of the compound in your cell culture medium for each experiment.[11] It is not recommended to store aqueous solutions of these compounds for more than a day.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of the compound.
-
Potential Cause: Compound degradation in the stock solution or in the cell culture medium during the experiment.[8]
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a new stock solution of this compound in high-quality, anhydrous DMSO.
-
Assess Stability in Media: Perform a stability study as described in the FAQs to determine the compound's half-life in your specific cell culture medium.
-
More Frequent Dosing: If the compound is found to be unstable, consider changing the media and adding a fresh compound more frequently (e.g., every 24 hours) for long-term experiments.[7]
-
Shorten Experiment Duration: If possible, shorten the experimental timeline to minimize the impact of instability.
-
Issue 2: Precipitation observed after adding the compound to the cell culture medium.
-
Potential Cause: Low aqueous solubility of the quinazolinone derivative.[11][12] This is a common issue with many small molecule inhibitors.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.[8][11]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the pre-warmed cell culture medium.[11]
-
Pre-warm the Medium: Always warm the cell culture medium to 37°C before adding the compound stock solution.[8][11]
-
Gentle Mixing: Immediately after adding the compound, gently mix or swirl the medium to ensure uniform dispersion.[11]
-
Determine Solubility Limit: If precipitation persists, you may need to determine the maximum solubility of the compound in your cell culture medium to ensure you are working within the soluble range.
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in RPMI-1640 + 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 24 | Data to be determined by user | Data to be determined by user |
| 48 | Data to be determined by user | Data to be determined by user |
| 72 | Data to be determined by user | Data to be determined by user |
This table serves as a template. Researchers should perform stability studies under their specific experimental conditions to populate this data.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of the compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
-
Spike the Medium: Warm the complete cell culture medium to 37°C. Add the stock solution to the medium to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubation: Aliquot the remaining medium containing the compound into sterile tubes for each subsequent time point (e.g., 24, 48, 72 hours). Place these tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and store it at -80°C.
-
Sample Analysis: Once all samples are collected, thaw them and analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: Workflow for assessing compound stability in cell culture medium.
Caption: Logical workflow for troubleshooting compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Drug Resistance with Novel Quinazolinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel quinazolinone derivatives to overcome drug resistance in cancer.
Troubleshooting Guides
Question 1: My novel quinazolinone derivative shows lower than expected potency against a drug-resistant cancer cell line. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to reduced potency. Here’s a step-by-step troubleshooting guide:
-
Compound Integrity and Stability:
-
Purity: Verify the purity of your synthesized compound using methods like NMR, Mass Spectrometry, and HPLC. Impurities can interfere with the assay.
-
Solubility: Ensure your compound is fully dissolved in the chosen solvent and remains soluble in the cell culture medium at the tested concentrations. Poor solubility can lead to a lower effective concentration. Consider using solubility-enhancing excipients if needed.
-
Stability: Assess the stability of your compound in the experimental conditions (e.g., in cell culture medium at 37°C over the treatment period). Degradation will reduce the effective concentration.[1]
-
-
Cell Line and Experimental Conditions:
-
Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling) and ensure it expresses the target of interest and the relevant resistance mechanism.
-
Passage Number: Use low-passage number cells for your experiments. High passage numbers can lead to genetic drift and altered drug responses.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
-
Mechanism of Resistance:
-
Target Engagement: Confirm that your compound is reaching and engaging its intended target within the cell. For example, if targeting a specific kinase, you can perform a Western blot to assess the phosphorylation status of the kinase or its downstream effectors.[1]
-
Mismatch between Compound and Resistance Mechanism: The primary resistance mechanism in your cell line might not be the one your derivative is designed to overcome. For example, a compound targeting the EGFR T790M mutation will be ineffective if resistance is driven by MET amplification.[1] It is crucial to characterize the resistance profile of your cell line.
-
Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump your compound out of the cell.[2]
-
Question 2: I'm observing significant toxicity of my quinazolinone derivative in non-cancerous (normal) cell lines. How can I improve its selectivity?
Answer:
Improving the therapeutic index (selectivity for cancer cells over normal cells) is a critical aspect of drug development. Consider the following strategies:
-
Structural Modifications:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your quinazolinone derivative. Introducing or altering functional groups at different positions on the quinazolinone scaffold can significantly impact its binding affinity and selectivity for the cancer-specific target.[3][4]
-
Targeting Tumor-Specific Isoforms: If your target is part of a protein family, design your derivative to be selective for the isoform that is overexpressed or mutated in cancer cells.
-
-
Combination Therapy:
-
Synergistic Effects: Combine your quinazolinone derivative with another anticancer agent. This can allow for the use of lower, less toxic concentrations of your compound while achieving a potent therapeutic effect.[1]
-
-
Targeted Drug Delivery:
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles can enhance its delivery to the tumor site through the enhanced permeability and retention (EPR) effect.
-
Antibody-Drug Conjugates (ADCs): Conjugate your quinazolinone derivative to an antibody that specifically recognizes a tumor-associated antigen. This approach delivers the cytotoxic agent directly to the cancer cells, minimizing exposure to healthy tissues.[1]
-
Frequently Asked Questions (FAQs)
Question 3: How can I determine if my quinazolinone derivative is effective against resistance mediated by ABC transporters like P-gp or BCRP?
Answer:
To assess if your compound can overcome ABC transporter-mediated multidrug resistance (MDR), you can perform the following experiments:
-
Efflux Assays: Use fluorescent substrates for specific ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP).[1] In cells overexpressing these transporters, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. An effective quinazolinone inhibitor will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[1]
-
ATP Hydrolysis Assays: ABC transporters require ATP hydrolysis to efflux drugs. Some inhibitors act as competitive substrates and stimulate the ATPase activity of the transporter.[2] Measuring ATP hydrolysis in the presence of your compound can provide insights into its interaction with the transporter.[2]
-
Cell Viability Assays in Transporter-Overexpressing Cells: Compare the cytotoxicity of your compound in a parental sensitive cell line versus a cell line that overexpresses a specific ABC transporter (e.g., MCF-7 vs. MCF-7/ADR). A compound that is a substrate for the transporter will show a significant increase in its IC50 value in the resistant cell line. An effective inhibitor will have a much smaller shift in IC50.
Question 4: What are the common mechanisms of action for quinazolinone derivatives in overcoming drug resistance?
Answer:
Quinazolinone derivatives employ several mechanisms to counteract drug resistance:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinone derivatives are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR).[5][6][7] They can be designed to target specific mutations that confer resistance to first- and second-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[1][5]
-
Inhibition of ABC Transporters: As mentioned above, some quinazolinone derivatives can directly inhibit the function of drug efflux pumps like P-gp and BCRP, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[2]
-
Induction of Cell Death Pathways: Quinazolinone derivatives can induce various forms of programmed cell death in cancer cells, including apoptosis, autophagy, and ferroptosis.[3][8][9] This can bypass resistance mechanisms that rely on the inhibition of apoptosis.
-
Inhibition of DNA Repair Mechanisms: Some derivatives have been shown to interact with enzymes involved in DNA replication and repair, such as topoisomerase II, leading to the accumulation of DNA damage and subsequent cell death.[3][8]
-
Tubulin Polymerization Inhibition: Certain quinazolinone compounds can inhibit the polymerization of tubulin, which is essential for microtubule formation and cell division.[9] This mechanism is similar to that of taxane-based chemotherapeutics.
Quantitative Data Summary
Table 1: Inhibitory Activity of Novel Quinazolinone Derivatives against EGFR
| Compound ID | Target | IC50 (nM) | Reference Cell Line | Citation |
| Compound 1 | EGFR | 0.05 | Not Specified | [5][7] |
| Compound 2 | EGFR | 0.76 | Not Specified | [5][7] |
| Compound 3 | EGFR | 3 | Not Specified | [5][7] |
| Compound 4 | EGFR | 1.79 | Not Specified | [5][7] |
| Compound 8b | EGFR | 1.37 | Not Specified | [5] |
| Compound 6d | EGFR | 69 | Not Specified | [10] |
| Erlotinib (Reference) | EGFR | 45 | Not Specified | [10] |
Table 2: Antiproliferative Activity of a Novel Quinazolinone Derivative (Compound 18)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MGC-803 | Gastric Cancer | 0.85 | [11] |
| GES-1 (Normal) | Gastric Epithelial | 26.75 | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of quinazolinone derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinazolinone derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Western Blot for Phospho-EGFR
This protocol is used to determine if a quinazolinone derivative inhibits the activity of EGFR by assessing its phosphorylation status.
Materials:
-
6-well plates
-
Cancer cell line with active EGFR signaling
-
Complete cell culture medium
-
Novel quinazolinone derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the quinazolinone derivative at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for the development of novel quinazolinone derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Caption: Troubleshooting logic for low potency of quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 7. brieflands.com [brieflands.com]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Selectivity of Quinazolinone-Based Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of quinazolinone-based kinase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the optimization of your quinazolinone-based kinase inhibitors.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent IC50 values for the same inhibitor between experiments. | Reagent variability (enzyme purity/activity, substrate quality, ATP concentration), inconsistent assay conditions (incubation times, temperature), pipetting errors, or improper data analysis.[1] | Reagent Qualification: Qualify each new batch of kinase and substrate. Ensure ATP concentration is consistent and ideally near the Km for the kinase.[1] Standardize Conditions: Use a consistent protocol with precise incubation times and temperatures. Pipetting Technique: Calibrate pipettes regularly and ensure proper mixing in wells.[1] Data Analysis: Use a standardized data analysis workflow and software.[1] |
| High degree of variability between replicate wells on the same plate. | Pipetting inaccuracies, inadequate mixing of reagents, or "edge effects" in the microplate.[2] | Improve Pipetting: Ensure accurate and consistent dispensing of all reagents. Thorough Mixing: Gently but thoroughly mix the contents of each well after reagent addition. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[2] |
| My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. | Poor cell permeability, active efflux of the compound by transporters (e.g., P-glycoprotein), compound instability or metabolism in cell culture media, or high intracellular ATP concentrations competing with the inhibitor.[2][3][4][5][6][7] | Assess Permeability: Evaluate the physicochemical properties of your compound (e.g., lipophilicity, molecular weight). Test for Efflux: Use cell lines with known efflux pump expression or employ efflux pump inhibitors.[2] Evaluate Stability: Assess the stability of your compound in cell culture media over the course of the experiment. Consider ATP Concentration: Be aware that high intracellular ATP levels (mM range) can reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays often run at lower ATP concentrations (µM range).[7] |
| Unexpected toxicity or off-target effects are observed in cellular assays. | The inhibitor may be interacting with other kinases or proteins, leading to unintended biological consequences.[8][9][10][11] | Perform Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[10] Consult Databases: Check publicly available databases for known off-targets of your inhibitor or similar chemical scaffolds. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs to understand which structural features contribute to off-target effects. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for kinase inhibitors, particularly those with a quinazoline scaffold, so challenging?
A1: The primary challenge lies in the highly conserved nature of the ATP-binding site across the human kinome.[12] Since most quinazolinone-based inhibitors are ATP-competitive, they can often bind to the ATP pocket of multiple kinases, leading to off-target effects.[5]
Q2: How can I improve the selectivity of my quinazolinone-based inhibitor?
A2: Several strategies can be employed to enhance selectivity. These include designing inhibitors that bind to less conserved regions adjacent to the ATP pocket, exploiting unique features of the target kinase such as the "gatekeeper" residue, developing covalent inhibitors that target specific cysteine residues, or exploring allosteric inhibition mechanisms.[13] Computational modeling can also aid in the rational design of more selective compounds.
Q3: What is the significance of the ATP concentration in my biochemical kinase assay?
A3: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[1] Running assays at or near the Michaelis constant (Km) of ATP for the specific kinase allows for a more accurate determination of the inhibitor's intrinsic potency (Ki). High ATP concentrations, similar to those found in cells (1-5 mM), can lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent.[7]
Q4: My inhibitor shows paradoxical activation of a signaling pathway. What could be the cause?
A4: This can be a complex phenomenon. Inhibition of a kinase in one pathway can sometimes lead to the activation of a compensatory or feedback pathway.[9] Additionally, off-target effects on other kinases could indirectly lead to the activation of an unexpected signaling cascade.[14] A thorough analysis of the affected pathways using techniques like Western blotting or phospho-proteomics is necessary to elucidate the mechanism.
Q5: How do I choose the right assay for determining the selectivity of my inhibitor?
A5: A tiered approach is often most effective.[15] Initial high-throughput screening against a broad kinase panel at a single concentration can identify potential hits and off-targets.[16] Subsequently, dose-response curves should be generated for the primary target and any significant off-targets to determine IC50 values and calculate a selectivity index.[16] Both biochemical and cell-based assays should be used to get a comprehensive understanding of the inhibitor's selectivity profile.[3][16]
Data Presentation
Comparative Selectivity of Quinazolinone-Based EGFR Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of three well-known quinazolinone-based inhibitors against their primary targets (EGFR and HER2/ErbB2) and a selection of common off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 23 - 79[17] | 80[17] | 10.8 |
| HER2 (ErbB2) | >10,000 | 2,000 | 9.2 |
| HER4 (ErbB4) | - | - | 367 |
| SRC | >10,000 | >10,000 | >10,000 |
| KDR (VEGFR2) | >10,000 | >10,000 | >10,000 |
| c-Raf | - | - | >10,000 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 value of a quinazolinone-based inhibitor against a target kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Quinazolinone inhibitor stock solution (in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the quinazolinone inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at the Km for the kinase.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor dilutions or vehicle control (buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells except the negative control (no enzyme) wells.
-
To initiate the reaction, add 5 µL of the 4X substrate/ATP solution to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of a quinazolinone inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Quinazolinone inhibitor
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the quinazolinone inhibitor or vehicle (DMSO) for the desired time.
-
If necessary, stimulate the signaling pathway to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background).
-
-
Antibody Incubation:
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate protein to use as a loading control.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by quinazolinone-based inhibitors.
Caption: Experimental workflow for optimizing kinase inhibitor selectivity.
References
- 1. Erlotinib directly inhibits HER2 kinase activation and downstream signaling events in intact cells lacking epidermal growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Quinazolinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for quinazolinone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quinazolinone compound exhibits poor dissolution and consequently low oral bioavailability. What are the primary reasons for this and what initial strategies can I explore?
A1: Poor oral bioavailability of many quinazolinone derivatives is frequently linked to their low aqueous solubility, often classifying them as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1][2] The low solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]
To address this, you can explore several formulation strategies aimed at enhancing the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1] Techniques include micronization (reducing particle size to the micrometer range) and nanonization (creating nanoparticles like nanosuspensions).[1][4]
-
Salt Formation: Converting a neutral drug into a salt form can significantly increase its aqueous solubility and dissolution rate.[5] For example, the methanesulfonate salt of Lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to its free base.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can enhance wettability and prevent crystallization, leading to improved dissolution.[1][6] The amorphous form is a higher energy state and thus more soluble than the stable crystalline form.[7]
-
Complexation: Using host molecules like cyclodextrins to encapsulate the hydrophobic quinazolinone compound can increase its apparent water solubility.[5] For instance, an Erlotinib-cyclodextrin complex demonstrated a 99% drug release after 60 minutes.[5]
Q2: I am attempting to create a nanosuspension of my quinazolinone derivative but am encountering issues with particle aggregation. How can this be resolved?
A2: Particle aggregation is a common challenge in the preparation of nanosuspensions, often due to the high surface energy of the nanoparticles. Here are some troubleshooting steps:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers are critical. Insufficient stabilizer will not adequately cover the particle surface, leading to aggregation. Conversely, an excess might cause other issues. Experiment with different concentrations of commonly used stabilizers like Polysorbate 80 or Pluronic® F-68.[5]
-
Use a Combination of Stabilizers: Sometimes, a combination of stabilizers provides better stability. For example, using a surfactant in conjunction with a polymer can offer both steric and electrostatic stabilization.[1]
-
Check for Incompatibilities: Ensure there are no adverse interactions between your quinazolinone derivative and the chosen stabilizer(s) that could reduce the stabilizing effect.[1]
-
Control the Process Parameters: In methods like wet media milling, parameters such as milling speed, time, and bead size can influence the final particle size and stability. Optimize these parameters for your specific compound.[4]
Q3: My compound has acceptable aqueous solubility, but in vivo studies still show low oral bioavailability. What other factors could be limiting its absorption?
A3: If poor solubility is not the primary issue, low bioavailability is likely due to either poor intestinal permeability or significant first-pass metabolism in the liver and/or gut wall.[2][8]
-
Assess Intestinal Permeability: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen. An in vitro Caco-2 cell monolayer assay can be used to evaluate permeability and identify if the compound is an efflux transporter substrate.[8]
-
Investigate First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like CYP450s) in the intestinal wall or liver before it can reach systemic circulation.[2] In vitro metabolism studies using liver microsomes or hepatocytes can quantify the extent of this degradation.[8]
-
Consider a Prodrug Approach: If a specific metabolic "hotspot" is identified on the molecule, a prodrug strategy can be employed. This involves chemically modifying the drug to mask the metabolically active site.[8][9] The prodrug is designed to be absorbed intact and then converted back to the active parent drug in the body.[10]
Q4: I am developing a lipid-based formulation (e.g., SEDDS, SLNs) for my lipophilic quinazolinone, but the drug encapsulation efficiency is low. What are the potential causes and solutions?
A4: Low encapsulation efficiency (EE) in solid lipid nanoparticles (SLNs) or poor loading in self-emulsifying drug delivery systems (SEDDS) can be frustrating. Here are some potential causes and troubleshooting tips:
-
Low Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the chosen lipid(s).[1] Screen a variety of lipids and oils to find one with a higher solubilizing capacity for your specific quinazolinone derivative.[11] The lipophilicity of the drug (log P value) can be a useful starting point for selecting appropriate lipid excipients.[11]
-
Drug Partitioning During Formulation: During the nanoparticle formation process (e.g., homogenization and cooling for SLNs), the drug may partition from the lipid phase into the external aqueous phase.[1] To mitigate this, you can try adjusting the surfactant concentration or adding a co-surfactant to improve drug-lipid compatibility.[1]
-
Crystallization of the Drug: If the drug is expelled from the lipid matrix, it may be due to its tendency to crystallize. Using a lipid mixture or incorporating an excipient that inhibits crystallization can sometimes improve EE.
Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from various studies, illustrating the improvements in oral bioavailability and dissolution for quinazolinone-based drugs using different formulation technologies.
| Drug | Formulation Strategy | Key Finding | Fold Increase | Reference |
| Lapatinib | Salt Formation | Methanesulfonate salt showed increased kinetic aqueous solubility compared to the free base. | ~4x in solubility | [5] |
| Lapatinib | Solid Dispersion | Dispersion with HPMCP HP-55 significantly increased the dissolution rate compared to the pure drug. | - | [5] |
| Gefitinib | Self-Emulsifying Drug Delivery System (SEDDS) | SEDDS formulation showed an increased dissolution rate compared to the pure drug. | 2.14x in dissolution rate | [5] |
| Erlotinib | Nanosuspension | A nanoliposomal formulation improved drug bioavailability compared to ordinary liposomes. | ~2x in bioavailability | [5] |
| Erlotinib | Complexation | An inclusion complex with cyclodextrin released 99% of the drug after 60 minutes, showing a significant increase in dissolution. | - | [5] |
Key Experimental Protocols
1. Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general guideline for preparing a solid dispersion to enhance the solubility of a poorly soluble quinazolinone compound.[7]
-
Objective: To prepare an amorphous solid dispersion of a quinazolinone compound within a hydrophilic polymer matrix.
-
Materials:
-
Quinazolinone derivative
-
Hydrophilic carrier/polymer (e.g., PVP K30, PEG 6000, HPMC)
-
Volatile solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble.
-
-
Methodology:
-
Selection of Components: Choose a suitable hydrophilic carrier and a common volatile solvent.
-
Dissolution: Accurately weigh the quinazolinone compound and the carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask to obtain a clear solution.
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation. Continue the evaporation until a dry, solid film forms on the flask wall.[7]
-
Final Drying: Transfer the flask to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to ensure complete removal of any residual solvent.[7]
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently pulverize the material using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-Ray Powder Diffraction (XRPD), and in vitro dissolution studies to assess the enhancement in solubility and dissolution rate.
-
2. Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is used to evaluate the susceptibility of a quinazolinone compound to first-pass metabolism.[8]
-
Objective: To determine the rate of metabolism of a quinazolinone compound when incubated with liver microsomes.
-
Materials:
-
Quinazolinone test compound
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH-regenerating system
-
Ice-cold methanol or acetonitrile (for reaction termination)
-
-
Methodology:
-
Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1 mg/mL protein concentration), the quinazolinone compound (e.g., at 1 µM), and phosphate buffer.
-
Pre-incubation: Pre-warm the mixture to 37°C in a shaking water bath for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold organic solvent (e.g., methanol) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent quinazolinone compound.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
-
Visualizations
Caption: Workflow for improving and evaluating the oral bioavailability of quinazolinone derivatives.
Caption: Key strategies for enhancing the oral bioavailability of poorly soluble compounds.
Caption: General mechanism of a prodrug strategy for enhancing oral drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scale-up Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,7-dimethoxy-1H-quinazolin-4-one for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Section 1: Reaction and Yield Optimization
Question: We are observing a lower than expected yield during the scale-up of the cyclization reaction between 2-amino-4,5-dimethoxybenzoic acid and formamide. What are the potential causes and how can we improve the yield?
Answer: Low yields in this condensation reaction during scale-up can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the optimal temperature. On a larger scale, heat transfer can be less efficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material, 2-amino-4,5-dimethoxybenzoic acid.
-
Mixing: Inadequate agitation in a large reactor can lead to localized temperature gradients and poor mixing of reagents, resulting in an incomplete reaction. Ensure the stirring is efficient for the vessel size.
-
-
Side Reactions and Impurity Formation:
-
Decarboxylation of Starting Material: 2-amino-4,5-dimethoxybenzoic acid can be prone to decarboxylation at elevated temperatures, leading to the formation of 3,4-dimethoxyaniline. This byproduct will not participate in the desired cyclization. Consider a controlled heating ramp-up to the target temperature.
-
Formation of Formylamides: Incomplete cyclization can result in the formation of the intermediate N-formyl-2-amino-4,5-dimethoxybenzoic acid. Prolonged reaction time or a slight increase in temperature might be necessary to drive the cyclization to completion.
-
-
Product Isolation:
-
Precipitation and Filtration: this compound is typically isolated by precipitation from the reaction mixture upon cooling. Ensure the mixture is cooled to a sufficiently low temperature to maximize precipitation. Inefficient filtration or washing on a large scale can also lead to product loss.
-
Question: We are considering alternative reagents for the cyclization step to improve yield and simplify the process. What are some viable options?
Answer: While the direct reaction with formamide is a common and atom-economical approach, other reagents can be employed for the cyclization, which may offer advantages in terms of reaction conditions or yield.
-
Formamidine Acetate: Using pre-formed formamidine acetate can sometimes lead to cleaner reactions and milder conditions compared to neat formamide at high temperatures.
-
Triethyl Orthoformate and Ammonia/Ammonium Formate: A two-step, one-pot approach can be used where the anthranilic acid is first reacted with triethyl orthoformate to form an intermediate, which is then cyclized in the presence of an ammonia source like ammonium formate.
Section 2: Purity and Impurity Profile
Question: What are the common impurities we should expect in the crude this compound synthesized from 2-amino-4,5-dimethoxybenzoic acid and formamide, and how can we identify them?
Answer: Understanding the potential impurity profile is crucial for developing an effective purification strategy, especially for preclinical grade material. Common impurities include:
-
Unreacted 2-amino-4,5-dimethoxybenzoic acid: This can be readily detected by HPLC and TLC by comparing with a standard of the starting material.
-
N-formyl-2-amino-4,5-dimethoxybenzoic acid: The intermediate of the reaction. It will have a different retention time in HPLC and Rf value on a TLC plate compared to the starting material and the product.
-
3,4-dimethoxyaniline: Arises from the decarboxylation of the starting material. This can be detected by GC-MS or LC-MS.
-
Polymeric materials: High reaction temperatures can sometimes lead to the formation of colored, high molecular weight byproducts.
Question: Our crude product has a persistent color. What is the likely cause and how can we decolorize it?
Answer: A persistent color in the crude product often indicates the presence of polymeric impurities or colored byproducts formed at high temperatures. Here are some strategies for decolorization:
-
Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing colored impurities. A solution of the crude product in a suitable solvent can be treated with a small amount of activated carbon, heated briefly, and then filtered through a pad of celite to remove the carbon. This should be done with caution as charcoal can also adsorb some of the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system is often the most effective method for both purification and decolorization.
Section 3: Scale-up and Purification
Question: What are the key considerations when scaling up the purification of this compound by crystallization?
Answer: Scaling up crystallization requires careful consideration of several parameters to ensure consistent purity and yield.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. The solvent should also be easily removable and not react with the product.
-
Cooling Profile: A controlled cooling rate is essential for obtaining crystals of a desired size and purity. Rapid cooling can lead to the formation of small, impure crystals, while slow cooling promotes the growth of larger, purer crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) to the supersaturated solution can induce crystallization and help control the crystal size.
-
Agitation: Gentle and consistent agitation during cooling prevents the formation of large agglomerates and ensures uniform crystal growth.
-
Washing: The filter cake should be washed with a cold, fresh portion of the crystallization solvent to remove any residual mother liquor containing impurities.
Question: We are having difficulty with the filtration of the precipitated product on a large scale. The filtration is very slow. What can we do to improve this?
Answer: Slow filtration on a large scale is a common issue, often due to the formation of very fine particles or a packed crystal bed.
-
Crystal Habit Modification: The conditions of the precipitation or crystallization (e.g., cooling rate, agitation, solvent) can be adjusted to favor the formation of larger, more easily filterable crystals.
-
Filter Aid: Using a filter aid like celite can help to increase the porosity of the filter cake and improve the filtration rate. A thin pad of the filter aid is typically placed on the filter paper before starting the filtration.
-
Pressure or Vacuum Filtration: For larger quantities, using a filter press or a vacuum nutsche filter can significantly speed up the filtration process compared to simple gravity filtration.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 2-amino-4,5-dimethoxybenzoic acid | Formamide | Neat | 160-170 | 4 | ~85 | General Procedure |
| 4,5-dimethoxy-2-nitrobenzoic acid | 1. SOCl₂2. NH₃3. H₂/Pd-C4. Formamide | Toluene, THF, Methanol | Various | Multi-step | ~70 (overall) | Multi-step Synthesis |
| 2-amino-4,5-dimethoxybenzonitrile | Formic acid | Neat | 150 | 6 | ~80 | Alternative Route |
Experimental Protocols
Scale-up Synthesis of this compound
Starting Material: 2-amino-4,5-dimethoxybenzoic acid Reagent: Formamide
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add formamide (10-15 volumes) to the reactor.
-
Heating: Begin stirring the mixture and slowly heat the reaction to 160-170 °C. Monitor the internal temperature closely.
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature with continued stirring. The product will begin to precipitate. Further cool the mixture in an ice bath to <10 °C to maximize precipitation.
-
Filtration: Filter the precipitated solid using a Buchner funnel or a nutsche filter.
-
Washing: Wash the filter cake with cold water (2 x 2 volumes) and then with a small amount of cold ethanol (1 x 1 volume) to remove residual formamide and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification by Recrystallization
-
Solvent Selection: Based on lab-scale experiments, select a suitable solvent for recrystallization (e.g., ethanol, acetic acid, or a mixture of solvents).
-
Dissolution: In a clean reactor, suspend the crude this compound in the chosen solvent (start with a minimal amount).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If necessary, add more solvent portion-wise to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not initiate, scratch the inside of the flask or add a seed crystal.
-
Cooling: Once crystallization has started, continue to cool the mixture in an ice bath to maximize the yield.
-
Filtration and Washing: Filter the crystals and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis and purification of this compound.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Analytical HPLC Method Development for 6,7-dimethoxy-1H-quinazolin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical HPLC methods for 6,7-dimethoxy-1H-quinazolin-4-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an analytical HPLC method for this compound?
A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol. The basic nitrogen groups in the quinazolinone structure can cause peak tailing, so adjusting the mobile phase pH to a slightly acidic range (e.g., 2.5-4.5) can help improve peak shape by ensuring the analyte is in a single protonated state.
Q2: My peak for this compound is tailing. How can I fix this?
Peak tailing for quinazolinone compounds is a common issue, often caused by interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1] Here are several approaches to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the basic nitrogens on the quinazolinone ring, which can reduce the interaction with silanol groups.
-
Use a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase.
-
Select an Appropriate Column: Consider using an end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a reduced number of free silanol groups.
-
Reduce Sample Concentration: Overloading the column with the sample can lead to peak distortion, including tailing. Try injecting a more dilute sample.[1]
Q3: I am observing shifts in the retention time of my analyte between injections. What are the potential causes?
Retention time instability can arise from several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient method.[1]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Evaporation of the more volatile organic solvent can alter the mobile phase composition over time, leading to retention time drift.[1]
-
Temperature Fluctuations: Use a column oven to maintain a constant column temperature. Variations in ambient temperature can affect retention times.
-
Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or air bubbles, can cause retention time shifts.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting the this compound to various stress conditions to generate potential degradation products. These conditions typically include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid or a solution of the compound.
-
Photolytic Stress: Exposing the compound to UV and visible light.
After subjecting the compound to these stress conditions, the resulting samples are analyzed by HPLC. The goal is to develop a method that can separate the main peak of the intact drug from all the degradation product peaks. A photodiode array (PDA) detector is useful in these studies to assess peak purity. For a synthetic analog of vasicine, another quinazoline derivative, significant degradation was observed under alkaline conditions, while it was more stable under acidic, oxidative, thermal, and photolytic stress.[2]
Troubleshooting Guides
Issue: Poor Resolution Between the Analyte and an Impurity
Poor resolution can be a significant challenge during method development, especially when dealing with process-related impurities or degradation products.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
| Parameter Adjustment | Expected Outcome & Rationale |
| Modify Organic Solvent Percentage | A small change in the percentage of the organic modifier can significantly impact the retention and selectivity between closely eluting peaks. |
| Adjust Mobile Phase pH | Altering the pH can change the ionization state of the analyte and impurities, leading to differential interactions with the stationary phase and improved separation. |
| Change Organic Solvent Type | Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. |
| Change Stationary Phase | If mobile phase optimization is insufficient, a different column chemistry (e.g., C8, Phenyl, or a polar-embedded phase) may provide the necessary selectivity. |
| Adjust Column Temperature | Modifying the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. |
Issue: High Backpressure
High backpressure can indicate a blockage in the HPLC system and can damage the column or pump if not addressed.
| Potential Cause | Troubleshooting Step |
| Blocked Column Frit | Reverse flush the column (if recommended by the manufacturer). If the pressure does not decrease, the frit may need to be replaced. |
| Precipitated Sample or Buffer | Ensure the sample is fully dissolved in the mobile phase. If using a buffer, ensure it is soluble in the entire mobile phase composition range. Filter all samples and mobile phases. |
| High Mobile Phase Viscosity | Using a less viscous mobile phase or increasing the column temperature can reduce backpressure. |
| System Blockage | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. |
Experimental Protocols
Proposed Starting HPLC Method
This method is a suggested starting point for the analysis of this compound and should be optimized for your specific application.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic or Gradient (start with 70% A, 30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a robust analytical HPLC method.
Caption: A streamlined workflow for HPLC method development.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 6,7-dimethoxy-1H-quinazolin-4-one and Gefitinib
In the landscape of anticancer drug discovery, quinazoline derivatives have emerged as a prominent class of compounds, with gefitinib being a notable clinical success. This guide provides a comparative overview of the cytotoxic properties of the core scaffold, 6,7-dimethoxy-1H-quinazolin-4-one, and the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of quinazoline-based compounds.
Note on Data Availability: Direct comparative studies on the cytotoxicity of the parent compound this compound against gefitinib are limited in publicly available literature. Therefore, this guide presents the cytotoxicity data for gefitinib alongside data for various derivatives of 6,7-dimethoxy-quinazoline to provide a contextual understanding of the potential of this scaffold.
Introduction to the Compounds
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in the proliferation and survival of many cancer cells. By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks the downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[1] It is particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1]
This compound represents a core heterocyclic structure found in numerous biologically active compounds, including some with demonstrated anticancer properties. Derivatives of this scaffold have been shown to target various cellular pathways, including inhibition of tyrosine kinases like EGFR and VEGFR.[2] The dimethoxy substitution at the 6 and 7 positions is a common feature in many potent quinazoline-based inhibitors.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for gefitinib and various derivatives of 6,7-dimethoxy-quinazoline in several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Cytotoxicity of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 5 - 9.28 | [3][4] |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but used as a control | [5] |
| PC9 | Non-Small Cell Lung Cancer | < 1 | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 40 | [4] |
| H1650 | Non-Small Cell Lung Cancer | 31.0 ± 1.0 | [1] |
Table 2: Cytotoxicity of 6,7-dimethoxy-quinazoline Derivatives in Various Cancer Cell Lines
It is important to note that these are derivatives and not the parent compound this compound.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 7c¹ | HCT116 p53(+/+) | Colorectal Carcinoma | 0.7 | [7] |
| Derivative 7c¹ | HCT116 p53(-/-) | Colorectal Carcinoma | 1.7 | [7] |
| 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide derivatives (3a-j) | MCF-7 | Breast Adenocarcinoma | 0.20 - 0.84 | [8] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives (12 and 14) | SKBR3 | Breast Cancer | 6.75 ± 0.36 µg/mL and 8.92 ± 0.61 µg/mL | [1] |
¹Structure of derivative 7c is a substituted 6,7-dimethoxyquinazoline.
Mechanism of Action: A Visual Representation
Gefitinib exerts its cytotoxic effects by inhibiting the EGFR signaling pathway. The following diagram illustrates this mechanism.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of 6,7-dimethoxy-1H-quinazolin-4-one and Erlotinib in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-cancer agent 6,7-dimethoxy-1H-quinazolin-4-one and the established EGFR inhibitor, erlotinib, in the context of lung cancer cell lines. While direct comparative studies on this compound are limited, this document synthesizes available data on its derivatives and contrasts it with the well-documented performance of erlotinib.
Introduction
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC).[1][2] The quinazoline scaffold is a core structural feature of many EGFR inhibitors, including erlotinib.[3] this compound belongs to this chemical class and represents a promising, yet less characterized, compound for potential anticancer applications. This guide aims to juxtapose the known attributes of erlotinib with the emerging data on 6,7-dimethoxy-quinazolin-4-one and its close structural analogs to inform future research and development.
Performance Data in Lung Cancer Cell Lines
Quantitative data on the cytotoxic effects of these compounds are crucial for evaluating their therapeutic potential. The following tables summarize key performance metrics from various studies. It is important to note that data for this compound is inferred from studies on its derivatives.
Table 1: Comparison of IC50 Values in Lung Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Erlotinib | A549 | 5.3 | [4] |
| A549 | 17.32 | [2] | |
| A549 | ~23 | [5] | |
| NCI-H460 | 10.2 | [2] | |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 | 0.44 | [6] |
| 4-Anilino-6,7-dimethoxyquinazoline derivative (RB1) | HCT116 (Colon) | Potent (Comparable to Cisplatin) | |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Micromolar concentrations | [7] |
Note: The IC50 values for erlotinib in A549 cells show variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and assay method. The data for this compound derivatives suggest that this structural class can exhibit high potency.
Mechanism of Action and Cellular Effects
Erlotinib: A Targeted EGFR Inhibitor
Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][2]
dot
Caption: EGFR Signaling Pathway and Erlotinib's Point of Inhibition.
Cellular Effects of Erlotinib:
-
Apoptosis: Erlotinib has been shown to induce apoptosis in non-small cell lung cancer cells.[5] One study demonstrated a significant increase in early and late apoptotic A549 cells following treatment.[4]
-
Cell Cycle Arrest: Erlotinib can induce cell cycle arrest, primarily at the G0/G1 phase, in lung cancer cells.[5]
This compound Derivatives: Emerging Anticancer Agents
While the precise mechanism of this compound is not fully elucidated, its structural similarity to known EGFR inhibitors suggests it may also target this pathway. Studies on its derivatives provide insights into its potential cellular effects.
-
Apoptosis: A derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has been shown to cause apoptotic cell death in glioblastoma cells, indicating a similar potential in lung cancer.[7] Another quinazolin-4(3H)-one derivative was found to induce apoptosis in A549 cells.[6]
-
Cell Cycle Arrest: A 6-substituted quinazolin-4(3H)-one derivative induced G1 phase arrest in A549 lung cancer cells.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
dot
Caption: A generalized workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: A standard workflow for assessing apoptosis via Annexin V/PI staining.
Conclusion
Erlotinib is a well-established EGFR inhibitor with proven efficacy in lung cancer treatment. The this compound scaffold, as evidenced by studies on its derivatives, holds significant promise as a source of potent anticancer agents. While direct comparative data is needed, the available information suggests that derivatives of this compound can exhibit potent cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cells, including those of lung origin. Further investigation into the specific activity and mechanism of action of this compound in lung cancer cell lines is warranted to fully assess its therapeutic potential relative to established drugs like erlotinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 6,7-Dimethoxy Motif in Quinazolin-4-one Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of 6,7-dimethoxy-quinazolin-4-one derivatives reveals their significant potential as potent anticancer agents, primarily through the inhibition of key oncogenic kinases. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of dimethoxy groups at the 6 and 7 positions has been a cornerstone in the development of numerous potent kinase inhibitors. These substitutions are known to enhance the binding affinity of these compounds to the ATP-binding pocket of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. This guide will dissect the intricate relationship between the chemical structure of these derivatives and their biological activity, drawing on data from multiple studies.
Comparative Analysis of Biological Activity
The biological efficacy of 6,7-dimethoxy-quinazolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core and at the 4-position. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative compounds from various studies, providing a quantitative comparison of their performance.
Cytotoxicity of 6,7-Dimethoxy-quinazolin-4-one Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Erlotinib | 4-(3-ethynylphenyl)amino- | A431 | 3 | [1] |
| Compound 12 | 4-(thiophen-2-ylmethyl)amino- | A431 | 3.4 | [1] |
| Compound 12 | 2-(piperazin-1-yl)-N-(phenyl)- | SKBR3 | 6.75 ± 0.36 (µg/mL) | [2][3] |
| Compound 14 | 2-(piperazin-1-yl)-N-(phenyl)- | SKBR3 | 8.92 ± 0.61 (µg/mL) | [2][3] |
| Compound 12 | 2-(piperazin-1-yl)-N-(phenyl)- | TZB_SKBR3 | 7.61 ± 0.44 (µg/mL) | [2][3] |
| Compound 14 | 2-(piperazin-1-yl)-N-(phenyl)- | TZB_SKBR3 | 9.53 ± 0.49 (µg/mL) | [2][3] |
| Compound 2i | 2-mercapto-3-benzyl- | MCF7 | 0.102 ± 0.014 | [4] |
| Compound 3i | 2-mercapto-3-benzyl- | MCF7 | 0.097 ± 0.019 | [4] |
| Compound 2i | 2-mercapto-3-benzyl- | A2780 | 0.128 ± 0.016 | [4] |
| Compound 3i | 2-mercapto-3-benzyl- | A2780 | 0.181 ± 0.011 | [4] |
| Compound 14d | 2-methyl-4-(substituted)- | HePG2 | 4.28 | [5] |
| Compound 14d | 2-methyl-4-(substituted)- | Hela | 5.18 | [5] |
| Compound 14d | 2-methyl-4-(substituted)- | HCT-116 | 3.97 | [5] |
| Compound 14d | 2-methyl-4-(substituted)- | MCF-7 | 9.85 | [5] |
Kinase Inhibitory Activity of 6,7-Dimethoxy-quinazolin-4-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Lapatinib | EGFRwt | 27.06 | [1] |
| Compound 1 | EGFRwt | 20.72 | [1] |
| Erlotinib | EGFR | 56 ± 12 | [4] |
| Compound 2i | EGFR | - | [4] |
| Compound 3i | EGFR | - | [4] |
| Compound 12 | HER2 | Near complete inhibition at 500 nM | [2][3] |
| Compound 14 | HER2 | Significant dose-dependent inhibition | [2][3] |
| Compound 12 | EGFR | Significant dose-dependent inhibition | [2][3] |
| Compound 14 | EGFR | Significant dose-dependent inhibition | [2][3] |
Key Structure-Activity Relationship Insights
The data consistently highlights several key SAR trends for the 6,7-dimethoxy-quinazolin-4-one scaffold:
-
The 6,7-Dimethoxy Groups are Crucial: These electron-donating groups are consistently found in the most active compounds, suggesting their importance for high-affinity binding to the kinase domain.[1][6]
-
The 4-Anilino Moiety is a Key Pharmacophore: Substitution at the 4-position with an anilino group is a common feature of potent EGFR inhibitors like gefitinib and erlotinib. The nature and substitution pattern on this aniline ring significantly modulate activity.[6][7]
-
Flexibility at the 4-Position: Introducing a flexible linker, such as in 4-(thiophen-2-ylmethanamine) derivatives, can maintain potent activity, comparable to established inhibitors like erlotinib.[1]
-
Substitution at the 2-Position: Modifications at the 2-position of the quinazoline ring can lead to potent dual inhibitors. For instance, 2-(piperazin-1-yl) derivatives have shown significant activity against both EGFR and HER2.[2][3]
-
Impact of Other Substituents: The introduction of various moieties, such as aryl, heteryl, and alkyl groups, at different positions has been explored to modulate the pharmacological profile, leading to a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assays (MTT Assay)
The anti-proliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assays
The inhibitory activity against specific kinases like EGFR and HER2 is determined using various in vitro kinase assay kits.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibition of this phosphorylation by the test compound is quantified.
-
Reaction Mixture: The reaction mixture usually contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is detected using various methods, such as fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the evaluation of 6,7-dimethoxy-quinazolin-4-one derivatives.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: General experimental workflow for SAR studies.
Caption: Key SAR points for 6,7-dimethoxy-quinazolin-4-one derivatives.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
comparing the kinase inhibitory profile of different quinazolinone scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. The versatility of this heterocyclic system allows for a wide range of substitutions, leading to diverse kinase inhibitory profiles. This guide provides a comparative analysis of different quinazolinone-based scaffolds, their kinase targets, and the experimental data supporting their activity.
Kinase Inhibitory Profile of Quinazolinone Derivatives
The following table summarizes the in vitro kinase inhibitory activity (IC50) of various quinazolinone scaffolds against several key kinases implicated in cancer signaling pathways. This data is crucial for understanding the potency and selectivity of these compounds.
| Scaffold/Compound | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 6 (4-phenoxyquinazoline) | EGFR | 64.8 | - | - |
| EGFR (L858R/T790M) | 305.4 | - | - | |
| c-Met | 137.4 | - | - | |
| Compound 16 (Quinazolinone N-acetohydrazide) | VEGFR-2 | 290 | - | - |
| FGFR-1 | 350 | - | - | |
| BRAF | 470 | - | - | |
| BRAF (V600E) | 300 | - | - | |
| Compound 22a | VEGFR-2 | 60.0 | Sorafenib | 54.0 |
| Compound 22b | VEGFR-2 | 86.36 | Sorafenib | 54.0 |
| Compound 21 (Thioacetyl-benzohydrazide derivative) | VEGFR-2 | 4600 | - | - |
| Compound 41 | PI3Kδ | 1.13 | Idelalisib | - |
| Compound 42 | PI3Kδ | 2.52 | Idelalisib | - |
| 6-pyrazole quinazolinone (1) | ALK2 | 8200 | - | - |
| Compound 7 (CDK9 Inhibitor) | CDK9 | 115 | Flavopiridol | - |
| Compound 9 (CDK9 Inhibitor) | CDK9 | 131 | Flavopiridol | - |
| Compound 25 (CDK9 Inhibitor) | CDK9 | 142 | Flavopiridol | - |
Experimental Protocols
The determination of a compound's kinase inhibitory activity is a critical step in drug discovery. The data presented in this guide were generated using established in vitro kinase inhibition assays. Below are detailed methodologies for two commonly employed assay types.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in assay buffer. Prepare a 3X solution of the kinase tracer in assay buffer.
-
Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The percent inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected using a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100, 10 mM MgCl2)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
384-well low-volume microplates
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or DMSO to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 4 µL of a mixture containing the kinase and biotinylated substrate peptide in kinase reaction buffer to each well.
-
Initiation of Kinase Reaction: Add 4 µL of ATP solution in kinase reaction buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add 10 µL of HTRF detection mix containing the Eu-cryptate labeled antibody and streptavidin-XL665 in HTRF detection buffer to stop the reaction and initiate the detection process.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis: The HTRF ratio is calculated, and percent inhibition is determined. IC50 values are generated by non-linear regression analysis.
Signaling Pathway Visualizations
Understanding the signaling context in which these kinases operate is essential for rational drug design. Below are diagrams of the EGFR and VEGFR-2 signaling pathways, which are frequent targets of quinazolinone-based inhibitors.
Validating 6,7-dimethoxy-1H-quinazolin-4-one as an EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the limited availability of direct experimental data for this compound, this guide focuses on a broader class of 6,7-dimethoxyquinazoline derivatives and compares their reported biological activities against established first-generation EGFR inhibitors, gefitinib and erlotinib. This objective comparison is supported by experimental data from various studies and detailed protocols for key validation assays.
Introduction to EGFR and Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.
Quinazoline-based molecules have emerged as a prominent scaffold for the development of EGFR inhibitors. First-generation inhibitors like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have been successfully used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. The 6,7-dimethoxy substitution on the quinazoline ring has been explored in numerous studies to enhance the potency and selectivity of these inhibitors.
Comparative Analysis of EGFR Inhibitory Activity
This section presents a summary of the reported half-maximal inhibitory concentrations (IC50) for various 6,7-dimethoxyquinazoline derivatives, alongside those of gefitinib and erlotinib, against both the EGFR enzyme and cancer cell lines.
In Vitro EGFR Kinase Inhibition
| Compound/Drug | EGFR Target | IC50 (nM) | Reference |
| Gefitinib | Wild-Type EGFR | 38.9 | [1] |
| L858R Mutant EGFR | - | - | |
| T790M Mutant EGFR | - | - | |
| Erlotinib | Wild-Type EGFR | 2 | [2] |
| L858R Mutant EGFR | - | - | |
| T790M Mutant EGFR | - | - | |
| Compound 1 (6,7-disubstituted 4-anilino-quinazoline derivative) | Wild-Type EGFR | 20.72 | [1] |
| Compound 22 (4-anilino-6,7-dimethoxyquinazoline derivative) | Wild-Type EGFR | 40.7 | [1] |
Note: '-' indicates data not available in the searched literature.
In Vitro Anti-proliferative Activity
| Compound/Drug | Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |
| Gefitinib | A549 | Lung Cancer | Wild-Type | 21.17 | [1] |
| H1975 | Lung Cancer | L858R/T790M | 9.08 | [1] | |
| A431 | Epidermoid Carcinoma | Wild-Type | 8.37 | [1] | |
| Erlotinib | KYSE410 | Esophageal Cancer | - | 5.00 ± 0.46 | [2] |
| H1650 | Lung Cancer | Exon 19 Del | 14.00 ± 1.19 | [2] | |
| HCC827 | Lung Cancer | Exon 19 Del | 11.81 ± 1.02 | [2] | |
| Compound 1 (6,7-disubstituted 4-anilino-quinazoline derivative) | A431 | Epidermoid Carcinoma | Wild-Type | < Gefitinib | [1] |
| A549 | Lung Cancer | Wild-Type | < Gefitinib | [1] | |
| NCI-H1975 | Lung Cancer | L858R/T790M | < Gefitinib | [1] | |
| Compound 13 (4-anilino-6-heteroaryl-quinazoline derivative) | A549 | Lung Cancer | Wild-Type | 7.35 | [1] |
| H1975 | Lung Cancer | L858R/T790M | 3.01 | [1] | |
| Compound 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety) | A549 | Lung Cancer | Wild-Type | 6.54 | [1] |
| A431 | Epidermoid Carcinoma | Wild-Type | 4.04 | [1] | |
| H1975 | Lung Cancer | L858R/T790M | 1.94 | [1] |
Note: '-' indicates data not available in the searched literature. Some values are presented as relative potencies as reported in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of EGFR inhibitors are provided below.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute recombinant human EGFR kinase domain and a synthetic poly(Glu, Tyr) 4:1 peptide substrate in kinase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the EGFR enzyme, the substrate peptide, and varying concentrations of the test compound.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP and MgCl2 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Quantify the level of substrate phosphorylation. This can be done using various methods, including:
-
ELISA-based assay: Use an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Radiometric assay: Measure the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kinase activity compared to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for EGFR Signaling Pathway
Objective: To determine the effect of a test compound on the phosphorylation of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at various concentrations for a specific time.
-
For stimulating the pathway, cells can be treated with EGF.
-
Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow for EGFR Inhibitor Validation
Caption: Workflow for validating a potential EGFR inhibitor.
Logical Flow of Comparative Analysis
Caption: Logical flow of the comparative analysis.
References
A Comparative Guide to Quinazolinone and Quinoline Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent heterocyclic scaffolds in oncology research: quinazolinone and quinoline. Both structures are foundational to numerous anticancer agents, but their subtle structural differences lead to distinct mechanisms of action, target specificities, and clinical applications. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction: Two Privileged Scaffolds in Oncology
Quinazolinone and quinoline are bicyclic aromatic heterocycles that have proven to be exceptionally versatile frameworks for the design of anticancer drugs. The quinazolinone core consists of a benzene ring fused to a pyrimidine ring with a ketone group, while the quinoline core features a benzene ring fused to a pyridine ring.[1] This seemingly minor difference in the placement and number of nitrogen atoms significantly alters the electronic and steric properties of the molecules, dictating their interactions with biological targets.[2]
Quinazolinone derivatives are renowned for their role as protein kinase inhibitors, with several agents approved for targeted cancer therapy.[1][3] In contrast, the quinoline scaffold has given rise to drugs with a more diverse range of mechanisms, including DNA damage, tubulin polymerization inhibition, and kinase inhibition.[1][4][5]
Core Structures and General Mechanisms
The fundamental structural difference between the two scaffolds underpins their primary modes of action in cancer therapy. Quinazolinones are particularly effective at targeting ATP-binding pockets in kinases, whereas quinolines exhibit broader target engagement.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of drugs derived from these scaffolds is best understood by examining their performance against various cancer cell lines and their specific molecular targets.
Table 1: Comparison of Approved Drugs and Mechanisms of Action
| Feature | Quinazolinone-Based Agents | Quinoline-Based Agents |
| Core Structure | Benzene ring fused to a pyrimidinone ring | Benzene ring fused to a pyridine ring |
| Primary Mechanism | Predominantly protein kinase inhibition[1] | Diverse: Topoisomerase inhibition, kinase inhibition, tubulin polymerization disruption[1][4] |
| Approved Drugs | Gefitinib, Erlotinib, Afatinib, Lapatinib (EGFR/HER2 Tyrosine Kinase Inhibitors)[1][3] | Bosutinib (Kinase inhibitor), Camptothecin analogues (e.g., Irinotecan, Topotecan) (Topoisomerase inhibitors)[1] |
| Key Therapeutic Areas | Non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer[1] | Leukemia, colorectal cancer, ovarian cancer, various solid tumors[1][6] |
| Development Focus | Targeted therapy, often for cancers driven by specific kinase mutations[7] | Broad-spectrum activity and development of agents with novel mechanisms[6] |
Table 2: Representative Anticancer Activity (IC₅₀ Values) IC₅₀ values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
| Compound Class | Representative Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Quinazolinone | Gefitinib | A549 (NSCLC) | EGFR Inhibition | >10 (Resistant) | [8] |
| Gefitinib | HCC827 (NSCLC) | EGFR Inhibition | 0.028 | [7] | |
| Compound 23 | A549 (NSCLC) | DHFR Inhibition | 0.016 | [8] | |
| Lapatinib | SK-BR-3 (Breast) | EGFR/HER2 Inhibition | 0.18 | [3] | |
| Quinoline | Bosutinib | K-562 (CML) | Bcr-Abl Kinase | <0.05 | [1] |
| Camptothecin | HL-60 (Leukemia) | Topoisomerase I | ~0.01-0.1 | [9] | |
| Quinoline-Chalcone 39 | A549 (NSCLC) | PI3K/Akt/mTOR | 1.91 | [6] | |
| Compound 91b1 | A549 (NSCLC) | Downregulates Lumican | ~2.5 | [10] |
Signaling Pathways and Therapeutic Targets
The distinct therapeutic strategies of quinazolinone and quinoline agents can be visualized through their engagement with different cellular signaling pathways. Quinazolinones are well-known for their targeted inhibition of the EGFR signaling cascade, which is crucial for cell growth and proliferation.[11] Quinolines, however, interact with a wider array of targets.
Experimental Protocols
The evaluation of novel quinazolinone and quinoline anticancer agents relies on a standardized set of in vitro assays. The workflow typically progresses from assessing general cytotoxicity to elucidating the specific mechanism of action.
A. Cell Viability (MTT) Assay This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
B. Cell Cycle Analysis This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain them with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.[4][12]
C. Apoptosis Assay (Annexin V/PI Staining) This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvesting & Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[11][13]
Conclusion and Future Perspectives
The comparative analysis reveals distinct strategic advantages for both quinazolinone and quinoline scaffolds in anticancer drug development.
-
Quinazolinones are exemplary scaffolds for developing highly specific, targeted therapies, particularly as kinase inhibitors. Future research will likely focus on overcoming resistance to current EGFR inhibitors and targeting other kinases with novel quinazolinone derivatives.[14][15]
-
Quinolines offer greater mechanistic diversity, providing opportunities to develop agents that can overcome resistance to targeted therapies or act on a broader range of cancers. The development of quinoline hybrids, which combine the quinoline core with other pharmacophores, is a promising strategy to create multi-targeted or novel-acting agents.[6][16]
Both scaffolds remain central to modern medicinal chemistry. The choice between them depends on the therapeutic strategy: targeted inhibition of a specific pathway (favoring quinazolinones) or the pursuit of broader-spectrum activity through diverse mechanisms (favoring quinolines).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Selectivity of 6,7-Dimethoxy-1H-quinazolin-4-one Derivatives: A Comparative Guide for Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives having entered clinical use. Among these, compounds featuring a 6,7-dimethoxy substitution on the quinazoline ring have demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of the selectivity of various 6,7-dimethoxy-1H-quinazolin-4-one derivatives for cancer cells over normal cells, supported by experimental data and detailed protocols.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's cancer-selective cytotoxicity.
| Derivative | Cancer Cell Line | IC50 (µM) - Cancer Cells | Normal Cell Line | IC50 (µM) - Normal Cells | Selectivity Index (SI) | Reference |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | Micromolar concentrations | EGF-R-negative leukemia cells | > 100 µM | >10 | [1] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | Micromolar concentrations | EGF-R-negative leukemia cells | > 100 µM | >10 | [1] |
| Substituted 6,7-dimethoxy-2-methyl-4-substituted quinazolines (Compound 9d) | AU-565 (Breast Cancer) | 1.54 | MCF10A (Normal Breast) | Not specified | Not specified | |
| Substituted 6,7-dimethoxy-2-methyl-4-substituted quinazolines (Compound 11c) | MDA-MB-231 (Breast Cancer) | 1.75 | MCF10A (Normal Breast) | Not specified | Not specified | |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II) | K562 (Leukemia) | 100 - 400 | HUVEC (Normal Endothelial) | 100 - 400 | ~1 | [2] |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound IV) | K562 (Leukemia) | 100 - 400 | HUVEC (Normal Endothelial) | 100 - 400 | ~1 | [2] |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II) | HeLa (Cervical Cancer) | > 400 | HUVEC (Normal Endothelial) | 100 - 400 | Not applicable | [2] |
Mechanism of Action: Targeting Cancer Cell Signaling
Derivatives of this compound often exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its activation and downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Some derivatives also exhibit inhibitory activity against other tyrosine kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[3]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][4]
Protocol:
-
Cell Treatment: Seed cells and treat with the quinazoline derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry.[5][6]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinazoline derivatives and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Correlation of In Vitro and In Vivo Activity of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives: A Comparative Guide
The 6,7-dimethoxy-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-angiogenic, and anticonvulsant agents.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo activities of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Quantitative Data Summary
The biological activity of this compound derivatives has been extensively evaluated in both cellular (in vitro) and animal (in vivo) models. The following tables summarize the key quantitative data from various studies, highlighting the structure-activity relationships and the translation from in vitro potency to in vivo efficacy.
Table 1: In Vitro Anticancer Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Series of 2,3-disubstituted quinazolin-4(3H)-ones | MCF7 (Breast) | Cytotoxicity | 0.20 - 3.79 | [2] |
| A2780 (Ovarian) | Cytotoxicity | 0.14 - 16.43 | [2] | |
| Compound 12n (6,7-dimethoxy-4-anilinoquinoline derivative) | A549 (Lung) | Antiproliferation | Low micromolar | [6][7] |
| MCF-7 (Breast) | Antiproliferation | Low micromolar | [6][7] | |
| MKN-45 (Gastric) | Antiproliferation | Low micromolar | [6][7] | |
| Compound 12 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative) | SKBR3 (Breast) | Cytotoxicity | 6.75 ± 0.36 µg/mL | [8] |
| TZB_SKBR3 (Trastuzumab-resistant Breast) | Cytotoxicity | 7.61 ± 0.44 µg/mL | [8] | |
| Compound 14 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative) | SKBR3 (Breast) | Cytotoxicity | 8.92 ± 0.61 µg/mL | [8] |
| TZB_SKBR3 (Trastuzumab-resistant Breast) | Cytotoxicity | 9.53 ± 0.49 µg/mL | [8] | |
| Compound RB1 (4-anilino-6,7-dimethoxy quinazoline derivative) | HCT116 (Colon) | Cytotoxicity | Potent | [4] |
| K562 (Leukemia) | Cytotoxicity | Potent | [4] | |
| SKBR3 (Breast) | Cytotoxicity | Potent | [4] | |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | NIH-NCI 60 cell line panel | Antiproliferation | 10⁻¹⁰ M level | [3] |
Table 2: In Vivo Antitumor Activity of Selected Derivatives
| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition | Reference |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | Mice | Xenograft | 1.0 mg/kg | 62% | [3] |
| Compound RB1 (4-anilino-6,7-dimethoxy quinazoline derivative) | Mice | Ehrlich Ascites Carcinoma | Not specified | Significant reduction in ascites and tumor cell proliferation | [4] |
| Compound 26 (Quinazoline derivative) | Not specified | HCT-116 and MCF-7 xenografts | Not specified | Significant | [9] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key assays used in the evaluation of this compound derivatives.
1. In Vitro Cytotoxicity/Antiproliferation Assays (MTT Assay)
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), A2780 (ovarian), HCT116 (colon), K562 (leukemia), SKBR3 (breast), A549 (lung), and MKN-45 (gastric) are commonly used.[2][4][6][7]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.[4]
-
2. In Vitro Kinase Inhibition Assay
-
Target Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and c-Met are key targets for many quinazoline derivatives.[2][6][7][8]
-
Procedure (General):
-
The recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated.[6][7][8]
-
3. In Vivo Antitumor Efficacy Studies (Xenograft Models)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human tumor cells are subcutaneously injected into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.[3][4]
-
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as targets for the anticancer activity of this compound derivatives. Understanding these pathways is essential for rational drug design and development.
EGFR/HER2 Signaling Pathway
Derivatives of 6,7-dimethoxy-quinazoline have shown potent inhibitory activity against EGFR and HER2 kinases.[8] These receptors are key drivers of cell proliferation, survival, and differentiation. Their overactivation is a hallmark of many cancers. The diagram below illustrates the EGFR/HER2 signaling cascade and the point of inhibition by these compounds.
Caption: EGFR/HER2 signaling pathway and inhibition by quinazolinone derivatives.
c-Met Signaling Pathway
The HGF/c-Met signaling pathway is another critical target, playing a significant role in tumorigenesis and metastasis.[7] Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met kinase.[6]
Caption: c-Met signaling pathway and inhibition by quinolinone derivatives.
Experimental Workflow
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General experimental workflow for anticancer drug discovery.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6,7-dimethoxy-1H-quinazolin-4-one Against Known Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical compound 6,7-dimethoxy-1H-quinazolin-4-one against a panel of well-characterized tubulin inhibitors. While direct evidence for the tubulin-inhibiting activity of this specific quinazolinone is emerging, the quinazolinone scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives reported to interfere with microtubule dynamics. Some have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site.[1][2][3] This guide, therefore, serves as a resource for the systematic evaluation of this compound as a potential novel tubulin inhibitor.
Comparative Analysis of Tubulin Inhibitors
This section details the mechanisms of action of established tubulin inhibitors that serve as benchmarks for this guide: Paclitaxel, a microtubule stabilizer, and Colchicine and Vinblastine, which are microtubule destabilizers.
| Inhibitor | Class | Binding Site on Tubulin | Mechanism of Action |
| This compound | Quinazolinone (Hypothesized) | Hypothesized to be the Colchicine binding site | The mechanism is currently under investigation, but based on related quinazolinone structures, it is hypothesized to inhibit tubulin polymerization.[1][4] |
| Paclitaxel | Taxane | Taxane binding site on β-tubulin | Promotes the polymerization of tubulin into excessively stable and dysfunctional microtubules, leading to the disruption of normal mitotic spindle assembly and cell cycle arrest in the G2/M phase.[5][6][7] |
| Colchicine | Natural Alkaloid | Colchicine binding site on β-tubulin | Binds to tubulin dimers and prevents their polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest.[8][9][[“]] |
| Vinblastine | Vinca Alkaloid | Vinca binding site on β-tubulin | Inhibits microtubule formation by binding to tubulin dimers, leading to the disruption of the mitotic spindle and metaphase arrest.[11][12][13] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected benchmark tubulin inhibitors across various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition in vitro and serve as a critical benchmark for evaluating the potency of new chemical entities like this compound.
| Inhibitor | Cell Line | IC50 Value |
| Paclitaxel | Human Endothelial Cells | 0.1 pM[14] |
| Human Lung Cancer Cell Lines (24h exposure) | 2.5 - 7.5 nM[15] | |
| Human Lung Cancer Cell Lines (120h exposure) | Median of 0.027 µM for NSCLC and 5.0 µM for SCLC[16] | |
| 4T1 Murine Breast Cancer (48h exposure) | Range of 3.9 - 250 µM tested[17] | |
| Vinblastine | HeLa Cells | 0.8 nM[18] |
| nAChR suppression | 8.9 µM[18][19] | |
| A549 Human Lung Carcinoma | 0.002 µg/mL[19] | |
| A-375 Human Melanoma | 7.2 µM[19] | |
| Colchicine | Tubulin Polymerization Inhibition | ~2-3 µM[20] |
Experimental Protocols
To ascertain the tubulin-inhibiting potential of this compound and to quantitatively compare it with the benchmark inhibitors, the following experimental protocols are recommended.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (optical density) at 340 nm in a temperature-controlled spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.[21]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and benchmark inhibitors (dissolved in DMSO)
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Dispense the tubulin solution into pre-warmed microplate wells containing serial dilutions of the test compounds.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value for inhibition can be determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[22]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and benchmark inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Principle: Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.[23][24][25]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound and benchmark inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Mandatory Visualizations
Caption: Mechanism of action of tubulin inhibitors.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Page loading... [guidechem.com]
- 12. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 13. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vinblastine | CAS#:865-21-4 | Chemsrc [chemsrc.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to Docking Studies of Quinazolinone Derivatives in ATP-Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as anticancer agents. Their efficacy often stems from their ability to interact with the ATP-binding sites of various protein kinases, crucial regulators of cellular signaling pathways frequently dysregulated in cancer. This guide provides a comparative overview of molecular docking studies of quinazolinone derivatives targeting key ATP-binding sites, supported by experimental data to offer insights into their therapeutic potential.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[3][4] Quinazolinone-based compounds like gefitinib and erlotinib are established EGFR inhibitors that compete with ATP.[2][5]
Molecular docking studies have been instrumental in elucidating the binding modes of novel quinazolinone derivatives within the EGFR ATP-binding site (PDB: 1M17).[6][7] These studies consistently show that the quinazoline core orients into the hinge region, forming crucial hydrogen bonds, while substituted moieties explore hydrophobic pockets.[6]
| Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |
| Quinazoline-pyrimidine hybrids | EGFR | 1M17 | Not specified | 2.3 - 5.9 (A549 cells) | [6] |
| 6,7-dimethoxy-4-anilinoquinazolines | VEGFR-2 | 3B8Q | Not specified | 0.016 (VEGFR-2 kinase) | [2] |
| N-substituted-2-((4-oxo-3-phenyl... | EGFR | Not specified | Not specified | 58.26 - 73.23 (EGFR) | [2] |
| Quinazolinone hydrazide triazoles | c-MET | Not specified | Not specified | Not specified | [8] |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | 3LN1 | -131.5 to -108.4 (re-rank score) | Not specified | [9] |
| Thioxoquinazolin-4(3H)-ones | CDK2 | Not specified | Better than reference | Potent vs. HepG2, MCF-7 | [10] |
| Quinazolin-12-one derivatives | PDK1 | Not specified | -9.99 to -10.44 | Not specified | [11] |
| 4(3H)-quinazolinone derivatives | DHFR/TS | 5X5Q (TS) | Not specified | 3.38 (MCF-7), 5.73 (A549) | [12][13] |
| Quinazolinone scaffold-based derivatives | PI3Kδ | 4XE0 | Not specified | Potent and selective | [14] |
| A series of quinazolinone analogues | EGFR | Not specified | -7.53 | Not specified | [3] |
Targeting Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR signaling pathway is another critical cascade that is frequently hyperactivated in cancer, regulating cell growth, survival, and metabolism.[15] Quinazolinone derivatives have been investigated as inhibitors of PI3K, with docking studies revealing interactions within the ATP-binding site of the p110δ catalytic subunit (PDB: 4XE0).[14] These studies have shown that the quinazolinone ring can adopt a perpendicular conformation to the purine hinge binder, forming key hydrogen bonds with residues like Val828.[14]
| Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| Quinazolinone derivatives with 2,4,6-triaminopyrimidine | PI3Kδ | 4XE0 | Not specified | H-bonds with Glu826, Val828, Asp911 | [14] |
| Dimorpholinoquinazoline-based derivatives | PI3Kα | Not specified | Not specified | H-bonds with Asp810 or Lys802 | [15] |
| Purinyl quinazolinone derivatives | PI3Kδ | Not specified | Not specified | Not specified | [16] |
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Docking studies of quinazolinone derivatives into the ATP-binding site of VEGFR-2 have been performed to rationalize their anti-angiogenic activity. These studies help in understanding the structure-activity relationships and designing more potent inhibitors.
| Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | VEGFR-2 | Not specified | -9.3 to -10.19 | Not specified | [17] |
| 6,7-dimethoxy-4-anilinoquinazolines | VEGFR-2 | 3B8Q | Not specified | 0.016 | [2] |
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the quinazolinone derivatives are typically drawn using software like ChemBioDraw and then converted to 3D structures. Energy minimization is performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PI3K, VEGFR-2) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
2. Molecular Docking Simulation:
-
Software: Commonly used software for docking studies includes AutoDock, Molegro Virtual Docker (MVD), and GOLD.[3][9][12]
-
Binding Site Definition: The active site for docking is typically defined based on the co-crystallized ligand in the PDB structure, usually encompassing a grid box around the ATP-binding pocket.
-
Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined binding site. A scoring function is used to estimate the binding affinity for each pose, often expressed in kcal/mol.[18] The pose with the most favorable (lowest) binding energy is selected for further analysis.
3. Analysis of Docking Results:
-
The interactions between the quinazolinone derivatives and the amino acid residues in the active site are visualized and analyzed.[18] This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This analysis provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for molecular docking studies of quinazolinone derivatives.
Caption: Simplified EGFR and PI3K signaling pathways targeted by quinazolinone derivatives.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Turkish Computational and Theoretical Chemistry » Submission » Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10870B [pubs.rsc.org]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of 6,7-dimethoxy-1H-quinazolin-4-one: A Comparative Guide
For researchers and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target potency. This guide provides a comparative evaluation of the off-target effects of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives, benchmarked against established kinase inhibitors with similar scaffolds. The quinazoline core is a well-established pharmacophore in the development of protein kinase inhibitors, and as such, compounds based on this scaffold warrant thorough investigation for their selectivity.
This guide will compare the known activities of this compound derivatives with three well-characterized kinase inhibitors that share the quinazoline or a similar heterocyclic core and are known to target EGFR and/or HER2: Lapatinib, Erlotinib, and Gefitinib.
Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound derivatives and the selected alternative compounds against a panel of kinases. It is important to note that the data for this compound is based on various substituted derivatives and may not fully represent the activity of the parent compound.
| Kinase Target | This compound Derivatives (IC50) | Lapatinib (IC50) | Erlotinib (IC50) | Gefitinib (IC50) |
| EGFR | Potent inhibition observed in multiple studies[1][3][4] | 10.8 nM | 2 nM | 2.5 - 37 nM |
| HER2 (ErbB2) | Potent inhibition observed in multiple studies[1][4] | 9.8 nM | 4.9 µM | 0.4 - 7.9 µM |
| VEGFR2 | Inhibition observed in some derivatives[1][3] | 3.6 µM | 11 µM | > 100 µM |
| CDK2 | Inhibition observed in some derivatives[1] | - | - | - |
| SRC | - | 150 nM | > 10 µM | > 10 µM |
| ABL | - | 3.6 µM | > 10 µM | 1.7 µM |
| p38 MAPK | - | 1.6 µM | - | - |
Disclaimer: Data for this compound is derived from published studies on its substituted derivatives. The off-target profile of the unsubstituted parent compound may differ.
Experimental Protocols for Off-Target Evaluation
To provide a comprehensive understanding of how off-target effects are evaluated, this section details the methodologies for three key experiments: Kinase Profiling using the ADP-Glo™ Assay, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.
Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Experimental Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., this compound) in a suitable buffer.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow the newly synthesized ATP to be consumed by luciferase, generating a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition of the test compound by comparing the luminescence in the presence of the compound to the control (vehicle-treated) reaction.
-
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
Navigating Cross-Resistance: A Comparative Analysis of 6,7-dimethoxy-1H-quinazolin-4-one and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
The challenge of drug resistance is a significant hurdle in cancer therapy. Understanding the potential for cross-resistance between different therapeutic agents is crucial for designing effective treatment strategies and developing novel drug combinations. This guide provides a comparative analysis of 6,7-dimethoxy-1H-quinazolin-4-one, a representative of the quinazolinone class of compounds, and the widely used chemotherapeutic agent, cisplatin. While direct clinical studies on cross-resistance between these specific compounds are limited, this guide synthesizes preclinical data on their mechanisms of action, potential for synergistic effects, and the underlying signaling pathways to inform research and drug development efforts.
Performance Comparison: Cytotoxicity and Synergy
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head IC50 comparisons in the same study are scarce, the available data for this compound and its analogs, alongside extensive data for cisplatin, allow for an indirect assessment of their cytotoxic potential across various cancer cell lines.
Quinazolinone derivatives, including those with the 6,7-dimethoxy substitution, have demonstrated potent cytotoxic activity against a range of cancer cell lines, often acting as tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] Cisplatin, a platinum-based DNA alkylating agent, exhibits broad-spectrum cytotoxicity, although its effectiveness can be limited by both intrinsic and acquired resistance.[3][4]
Table 1: Comparative Cytotoxicity (IC50) of Quinazolinone Derivatives and Cisplatin in Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | Micromolar concentrations | [5] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | Micromolar concentrations | [5] |
| Quinazolin-4(3H)-one derivative (3j) | MCF-7 (Breast Cancer) | 0.20 ± 0.02 | [2] |
| Quinazolin-4(3H)-one derivative (3g) | A2780 (Ovarian Cancer) | 0.14 ± 0.03 | [2] |
| Cisplatin | A549 (Non-Small Cell Lung Cancer) | 11.9 ± 2.77 | [6] |
| Cisplatin | H1299 (Non-Small Cell Lung Cancer) | 11.6 ± 1.88 | [6] |
| Cisplatin | H1975 (Non-Small Cell Lung Cancer) | 14.6 ± 6.45 | [6] |
| Cisplatin | Ovarian Carcinoma Cell Lines (Range) | 0.1 - 0.45 µg/ml | [4] |
Note: IC50 values for cisplatin can vary significantly between studies and experimental conditions.[3][7]
The potential to overcome or circumvent cisplatin resistance is a key area of investigation. Studies combining EGFR inhibitors with a quinazoline scaffold (structurally related to this compound) with cisplatin have shown promising synergistic effects. This suggests that the mechanisms of action are distinct and can be complementary.
Table 2: Synergistic Effects of EGFR Inhibitors (Quinazoline-based) and Cisplatin
| Combination | Cancer Cell Line | Observation | Quantitative Metric | Reference |
| Gefitinib + Cisplatin | H1299 (NSCLC) | Synergistic | Combination Index (CI) < 1.0 | [8] |
| Gefitinib + Cisplatin | A549 (NSCLC) | Synergistic at higher concentrations | Combination Index (CI) < 1.0 | [8] |
| Erlotinib + Cisplatin | A549 (NSCLC) | Enhanced cytotoxicity | Increased apoptosis | [9] |
| AG1478 (EGFR inhibitor) + Cisplatin | Oral Squamous Carcinoma Cells | Enhanced apoptosis | Increased Annexin V-FITC binding | [10] |
| Gefitinib + Cisplatin | H358R (Cisplatin-resistant NSCLC) | Enhanced inhibition of proliferation and promotion of apoptosis | Significantly higher apoptosis ratio | [11] |
Mechanisms of Action and Resistance
Understanding the distinct mechanisms of action of this compound and cisplatin is fundamental to predicting and interpreting cross-resistance patterns.
This compound , as a tyrosine kinase inhibitor, primarily targets the EGFR signaling pathway. By inhibiting the phosphorylation of EGFR, it blocks downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[12] Resistance to EGFR inhibitors can arise from mutations in the EGFR gene or activation of bypass signaling pathways.
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[13] Resistance to cisplatin is multifactorial and can involve:
-
Reduced intracellular drug accumulation.
-
Increased detoxification by glutathione and metallothioneins.
-
Enhanced DNA repair mechanisms.
-
Alterations in apoptotic pathways.[14]
A key area of convergence in their resistance mechanisms lies in the activation of survival signaling pathways. Upregulation of the EGFR pathway has been implicated in cisplatin resistance, providing a strong rationale for the observed synergy when combining EGFR inhibitors with cisplatin.[14][15] By blocking this escape route, quinazolinone-based EGFR inhibitors can re-sensitize resistant cells to the DNA-damaging effects of cisplatin.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures can aid in comprehending the interplay between these two compounds.
Caption: EGFR signaling in cisplatin resistance and points of intervention.
Caption: Workflow for determining drug synergy using the combination index method.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of cross-resistance and synergistic interactions.
1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or cisplatin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Drug Synergy Analysis (Checkerboard Assay and Combination Index)
-
IC50 Determination: First, determine the IC50 of each drug individually as described above.
-
Checkerboard Setup: In a 96-well plate, create a matrix of drug concentrations. One drug is serially diluted along the x-axis, and the other drug is serially diluted along the y-axis. This creates a range of concentrations for each drug alone and in various combinations.
-
Cell Treatment and Viability Assay: Seed cells and treat them with the drug combinations for a defined period. Assess cell viability using an appropriate method (e.g., MTT assay).
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.[16]
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or their combination for a specified time.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]
Conclusion
While direct evidence for cross-resistance between this compound and cisplatin is not yet established, the available preclinical data strongly suggests that their distinct mechanisms of action could be exploited for synergistic therapeutic benefit. The ability of quinazolinone-based EGFR inhibitors to counteract a key mechanism of cisplatin resistance highlights a promising avenue for combination therapies. Further in-depth studies directly comparing these two agents and their combinations in various cancer models are warranted to fully elucidate their interaction and guide the development of more effective and durable cancer treatments.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis and Inhibition of EGFR/NF-ĸB Signaling Are Associated With Regorafenib-sensitized Non-small Cell Lung Cancer to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of EGFR degradation in cisplatin-induced cytotoxicity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR Inhibitor Enhances Cisplatin Sensitivity of Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
Safety Operating Guide
Navigating the Safe Disposal of 6,7-dimethoxy-1H-quinazolin-4-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6,7-dimethoxy-1H-quinazolin-4-one (CAS No. 13794-72-4), a compound utilized in pharmaceutical research. Adherence to these guidelines is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound. This compound is classified with several hazards that necessitate careful handling at all times.
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1] |
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Operational Plan for Waste Management and Disposal
The universally recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal company.[2][3][4][5] This ensures that the compound and any contaminated materials are managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as Hazardous Chemical Waste.
-
This includes the pure compound, any solutions containing it, and all contaminated laboratory materials such as vials, pipette tips, gloves, and absorbent paper.
-
-
Containerization:
-
Collect all waste in a dedicated, chemically compatible, and leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound" and its CAS number: "13794-72-4".
-
Ensure the container is kept securely sealed when not in use.
-
-
Documentation:
-
Maintain a detailed log of the waste generated. This log should include the date, the quantity of the compound, and its concentration if in a solution.
-
This documentation is crucial for the waste disposal contractor and for regulatory compliance.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard signs.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide the contractor with a complete and accurate description of the waste, including the information from your waste log.
-
-
Handover:
-
Before the scheduled pickup, ensure all containers are securely sealed and properly labeled.
-
Follow the specific instructions provided by the EHS office or the disposal company for the handover process.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular solid waste. This is to prevent environmental contamination and potential harm to aquatic life.
-
Contaminated packaging must also be treated as hazardous waste and disposed of through the same channels.[2]
-
Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 6,7-dimethoxy-1H-quinazolin-4-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 6,7-dimethoxy-1H-quinazolin-4-one. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is primarily utilized in pharmaceutical research and development as a building block for bioactive molecules.[1]
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The following table summarizes the key hazards associated with this chemical.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times in areas where the chemical is handled.[3] A face shield should be used in addition to goggles when there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemically resistant nitrile gloves are recommended.[3][4] Gloves should be inspected for tears or perforations before each use and disposed of immediately if contaminated.[3]
-
Lab Coat: A flame-resistant or chemically resistant lab coat should be worn and fully buttoned.[3][4] For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.[4]
-
-
Respiratory Protection: All handling of the solid compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][5]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the work area is clean and uncluttered.[3] Locate the nearest safety shower and eyewash station.[4] Review the Safety Data Sheet (SDS) for this compound.[4]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[3]
-
Dissolution: When preparing a solution, add the solid to the solvent slowly to avoid splashing.[3]
-
Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Disposal: Dispose of contaminated materials and the chemical waste in accordance with all applicable federal, state, and local regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
